Acetylatractylodinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diynyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-14(16)17-12-8-6-4-2-3-5-7-10-15-11-9-13-18-15/h6-11,13H,12H2,1H3/b8-6+,10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQELYEKOTPXIHM-NBANWCDVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CC#CC#CC=CC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC/C=C/C#CC#C/C=C/C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Acetylatractylodinol: A Technical Guide to Its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylatractylodinol, a polyacetylene compound, has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. This technical guide provides an in-depth overview of its primary natural source, detailed protocols for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Source
The principal natural source of this compound is the rhizome of Atractylodes lancea , a perennial herbaceous plant belonging to the Asteraceae family.[1][2] This plant, commonly known as Cangzhu in traditional Chinese medicine, is also a source of other bioactive compounds, including sesquiterpenoids and other polyacetylenes. Another species, Atractylodes chinensis , has also been reported to contain this compound. The rhizomes of these plants are the primary plant part utilized for the extraction of this compound.
Isolation and Purification of this compound
The isolation of this compound from the rhizomes of Atractylodes lancea involves a multi-step process encompassing extraction and chromatographic purification. The following protocol is a synthesized methodology based on established phytochemical procedures.
Experimental Protocol: Extraction
-
Plant Material Preparation: Dried rhizomes of Atractylodes lancea are ground into a coarse powder to increase the surface area for efficient solvent extraction.
-
Solvent Extraction: The powdered rhizomes are subjected to extraction with a suitable organic solvent. A common method is maceration or soxhlet extraction using 95% ethanol or methanol. The extraction is typically carried out for several hours to ensure exhaustive extraction of the plant material.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Experimental Protocol: Chromatographic Purification
The purification of this compound from the crude extract is achieved through column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase.
-
Stationary Phase: Silica gel (200-300 mesh) is commonly used as the stationary phase for the chromatographic separation.
-
Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent, such as n-hexane.
-
Sample Loading: The concentrated crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The separation is achieved by eluting the column with a gradient of solvents with increasing polarity. A common solvent system is a mixture of n-hexane and ethyl acetate. Based on preliminary thin-layer chromatography (TLC) analysis, fractions are collected. This compound is expected to elute with a relatively non-polar mobile phase. Reports suggest that solvent systems of hexane:ethyl acetate in ratios of 9:1 and 7:3 are effective for the separation of polyacetylenes from Atractylodes lancea.[3]
-
Fraction Analysis: The collected fractions are monitored by TLC to identify those containing this compound. Fractions with similar TLC profiles are combined.
-
Final Purification: The combined fractions containing this compound may require further purification by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to achieve high purity.
Data Presentation: Isolation Parameters
| Parameter | Description | Reference |
| Starting Material | Dried rhizomes of Atractylodes lancea | [1][2] |
| Extraction Solvent | 95% Ethanol or Methanol | General phytochemical practice |
| Chromatography Type | Silica Gel Column Chromatography | [3] |
| Elution Solvents | n-Hexane and Ethyl Acetate gradient | [3] |
Note: Specific yield and purity data for the isolation of this compound are not consistently reported in the literature and will depend on the specific batch of plant material and the precise experimental conditions used.
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₃ | [4] |
| Molecular Weight | 240.25 g/mol | [4] |
| Exact Mass | 240.078644 u | [4] |
Spectroscopic Data
Definitive identification of this compound is achieved through a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Specific chemical shift values and coupling constants are characteristic of the acetyl group, olefinic protons, and protons of the furan ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule. The chemical shifts of the carbonyl carbon of the acetyl group, the acetylenic carbons, and the carbons of the furan ring are key identifiers.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Biological Activity and Signaling Pathways
This compound is reported to possess antioxidant activity.[1][2] Furthermore, related polyacetylene compounds from Atractylodes species have demonstrated significant anti-inflammatory effects. While direct studies on the signaling pathways of this compound are limited, research on the crude extracts of Atractylodes lancea and related compounds like atractylodin suggests a mechanism of action involving the modulation of key inflammatory pathways.
It is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.
Postulated Anti-Inflammatory Signaling Pathway of this compound
Caption: Postulated mechanism of this compound's anti-inflammatory action.
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Conclusion
This compound represents a promising natural product with potential applications in the development of novel therapeutic agents, particularly in the realm of anti-inflammatory and antioxidant therapies. This guide provides a foundational understanding of its natural sourcing and a detailed framework for its isolation and purification. Further research is warranted to fully elucidate its pharmacological profile, mechanism of action, and to obtain comprehensive quantitative and spectroscopic data. The methodologies and information presented herein are intended to facilitate and guide future investigations into this intriguing bioactive compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Acetylatractylodinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylatractylodinol, a naturally occurring polyacetylene, has been identified and isolated from the rhizomes of plants belonging to the Atractylodes genus, such as Atractylodes lancea, Atractylodes chinensis, and Atractylodes macrocephala.[1] These plants have a long history of use in traditional medicine, particularly in Asia. Modern phytochemical research has highlighted this compound as a compound of interest due to its various biological activities. Notably, it has demonstrated antioxidant properties and the ability to inhibit key enzymes in inflammatory pathways.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known mechanisms of action, intended to support further research and development efforts.
Core Physical and Chemical Properties
This compound is a moderately lipophilic molecule, a characteristic suggested by its solubility in organic solvents like DMSO, chloroform, and acetone.[1] Its structure features a furan ring connected to a nine-carbon chain containing two double bonds and two triple bonds, with an acetate group at the terminus. This polyacetylene structure is key to its chemical reactivity and biological activity.
| Property | Data | Citation(s) |
| Molecular Formula | C₁₅H₁₂O₃ | [1][4][5] |
| Molecular Weight | 240.25 g/mol | [1][4][5] |
| IUPAC Name | [(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diynyl] acetate | [5] |
| CAS Number | 61582-39-6 | [1][2][4] |
| Appearance | Solid, Powder | [1][6] |
| Solubility | Soluble in DMSO (60 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [1][3] |
| Melting Point | No data available | [6] |
| Boiling Point | No data available | [6] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [3] |
Experimental Protocols
Isolation of this compound from Atractylodes lancea Rhizomes
The isolation of this compound is typically achieved through bioactivity-guided fractionation of extracts from the rhizomes of Atractylodes species.[7][8][9]
Methodology:
-
Extraction: Dried and powdered rhizomes of Atractylodes lancea are extracted with a solvent such as ethanol or a mixture of organic solvents. This process is often performed at room temperature with agitation or through sonication to enhance extraction efficiency.[7][8]
-
Fractionation: The crude extract is then concentrated under reduced pressure and subjected to fractionation. This can be achieved by partitioning the extract between solvents of varying polarity, for example, n-hexane, ethyl acetate, and water. The fractions are then tested for the presence of the desired compound or for biological activity.[9]
-
Chromatographic Separation: The active fraction, typically the less polar one such as the ethyl acetate fraction, is further purified using column chromatography.[8][9] Common stationary phases include silica gel and ODS (octadecylsilane). A gradient elution system with solvents like n-hexane and ethyl acetate is used to separate the components.
-
Fine Purification: Fractions containing this compound are pooled and subjected to further purification, often using preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.[8]
-
Structure Elucidation: The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[8]
Anti-inflammatory Activity Assays
a) Cyclooxygenase-1 (COX-1) and 5-Lipoxygenase (5-LOX) Inhibition Assay
This compound has been reported to inhibit COX-1 and 5-LOX, enzymes pivotal to the inflammatory cascade.[1] The inhibitory activity can be quantified using commercially available inhibitor screening kits.
Methodology:
-
Reagents and Materials: A COX/5-LOX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam), test compound (this compound), reference inhibitors (e.g., Indomethacin for COX, Zileuton for 5-LOX), and a microplate reader are required.[1][4][10]
-
Enzyme Preparation: Recombinant human COX-1 and human 5-LOX enzymes are prepared according to the kit's instructions.
-
Assay Procedure:
-
The test compound and reference inhibitor are prepared in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well plate, the enzyme, a reaction buffer, and the test compound or reference inhibitor are incubated for a specified time at a controlled temperature (e.g., 37°C for COX, 25°C for 5-LOX).[3][4]
-
The enzymatic reaction is initiated by adding the substrate (arachidonic acid for COX, linoleic acid for 5-LOX).[3][4]
-
After a further incubation period, the reaction is stopped, and the amount of product formed is measured. For COX assays, this is often a colorimetric or fluorometric measurement of prostaglandin production.[1] For 5-LOX, the formation of hydroperoxides can be measured spectrophotometrically.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity of a control (vehicle-treated enzyme). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
b) Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The effect of this compound on NO production can be assessed in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[11][12]
Methodology:
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.[12]
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.[11][12]
-
Nitrite Quantification: After an incubation period of 18-24 hours, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent system.[11] This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.
-
Data Analysis: The absorbance of the azo dye is measured spectrophotometrically at approximately 540 nm. The quantity of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound. Cell viability should also be assessed (e.g., using an MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.[13]
Antioxidant Activity Assay (Chemiluminescence Method)
The antioxidant capacity of this compound can be evaluated by its ability to quench a chemiluminescent reaction.[5]
Methodology:
-
Reagents: A chemiluminescence generating system is prepared, which can consist of luminol (or isoluminol), a catalyst such as microperoxidase, and a source of reactive oxygen species like hydrogen peroxide or a lipid hydroperoxide.[5][14]
-
Assay Procedure:
-
In a luminometer-compatible plate or tube, the components of the chemiluminescence generating system are mixed in a buffer (e.g., phosphate buffer, pH 7.4).[14]
-
Different concentrations of this compound are added to the reaction mixture.
-
The reaction is initiated, often by the addition of the catalyst or the ROS source.[14] .
-
The chemiluminescence intensity is measured over time using a luminometer.
-
-
Data Analysis: The antioxidant activity is determined by the degree to which this compound quenches the chemiluminescent signal compared to a control without the antioxidant. The results can be expressed as an IC₅₀ value, representing the concentration that causes a 50% reduction in the chemiluminescence signal.[5]
Mechanism of Action and Signaling Pathways
Inhibition of the Arachidonic Acid Cascade
This compound's anti-inflammatory effects are, in part, attributable to its inhibition of COX-1 and 5-LOX.[1] These enzymes are central to the metabolism of arachidonic acid, a fatty acid released from cell membranes in response to inflammatory stimuli. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of pain, fever, and inflammation. 5-LOX initiates the synthesis of leukotrienes, which are involved in allergic and inflammatory responses, including bronchoconstriction and chemotaxis. By inhibiting both pathways, this compound can reduce the production of these pro-inflammatory mediators.
Attenuation of NF-κB Signaling Pathway
The inhibition of NO production in LPS-stimulated macrophages suggests that this compound may interfere with the upstream signaling pathways that lead to the expression of the iNOS gene. A primary pathway activated by LPS is the Nuclear Factor-kappa B (NF-κB) pathway. LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a signaling cascade that results in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including iNOS, leading to their transcription. By potentially modulating this pathway, this compound can suppress the production of NO and other inflammatory mediators.
Conclusion
This compound presents as a promising natural product with well-defined anti-inflammatory and antioxidant properties. This guide provides the foundational technical information necessary for its further investigation. The detailed protocols for isolation and bioactivity assessment, combined with an understanding of its molecular targets within key inflammatory signaling pathways, offer a solid framework for researchers in natural product chemistry, pharmacology, and drug development. Future studies could focus on elucidating the precise molecular interactions of this compound with its target enzymes and signaling proteins, exploring its pharmacokinetic and pharmacodynamic profiles, and evaluating its therapeutic potential in preclinical models of inflammatory diseases.
References
- 1. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Dual COX and 5-LOX inhibition by clerodane diterpenes from seeds of Polyalthia longifolia (Sonn.) Thwaites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of antioxidant activity by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Atractylodes lancea (Thunb.) DC. [Asteraceae] rhizome-derived exosome-like nanoparticles suppress lipopolysaccharide-induced inflammation in murine microglial cells [frontiersin.org]
- 7. dovepress.com [dovepress.com]
- 8. Phytochemistry and Pharmacology of Sesquiterpenoids from Atractylodes DC. Genus Rhizomes | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the antioxidant activity of different flavonoids by the chemiluminescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetylatractylodinol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Acetylatractylodinol, a natural compound isolated from the rhizomes of Atractylodes lancea. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and biological activities of this compound.
Chemical and Physical Data
This compound is a polyacetylene compound with the following properties:
| Property | Value | Reference |
| CAS Number | 61582-39-6 | [1][2] |
| Molecular Weight | 240.25 g/mol | [1][2] |
| Molecular Formula | C₁₅H₁₂O₃ | [1][2] |
Biological Activity
This compound has demonstrated notable biological activity, primarily as an antioxidant and an inhibitor of key enzymes in the inflammatory pathway.
Antioxidant Activity
This compound has been reported to possess antioxidant properties. The assessment of this activity is crucial for understanding its potential therapeutic applications in conditions associated with oxidative stress.
Anti-inflammatory Activity
The compound exhibits inhibitory effects on cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX), enzymes that play a critical role in the inflammatory process. The reported half-maximal inhibitory concentrations (IC₅₀) are:
| Enzyme | IC₅₀ (µM) |
| Cyclooxygenase-1 (COX-1) | 2 |
| 5-Lipoxygenase (5-LOX) | 0.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Isolation of this compound from Atractylodes lancea
-
Extraction: The dried and powdered rhizomes of Atractylodes lancea are extracted with a suitable organic solvent, such as ethanol or methanol, using methods like maceration or Soxhlet extraction.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatography: The fraction containing this compound is further purified using a combination of chromatographic techniques. This typically includes column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound. The fractions are monitored by thin-layer chromatography (TLC) to guide the separation process.
Antioxidant Activity Assays
Standard assays are employed to evaluate the antioxidant capacity of this compound.
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control.
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.
-
The ABTS•+ solution is diluted with a suitable solvent to a specific absorbance at 734 nm.
-
Different concentrations of this compound are added to the ABTS•+ solution.
-
The absorbance is measured after a set incubation period.
-
The percentage of inhibition is calculated to determine the scavenging capacity.
-
The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.
-
This compound is added to the FRAP reagent.
-
The absorbance of the resulting blue-colored complex is measured at 593 nm.
-
The antioxidant capacity is determined based on the increase in absorbance.
Enzyme Inhibition Assays
-
The reaction mixture contains COX-1 enzyme, a suitable buffer (e.g., Tris-HCl), and a cofactor like hematin.
-
This compound at various concentrations is pre-incubated with the enzyme.
-
The reaction is initiated by adding the substrate, arachidonic acid.
-
The formation of prostaglandin E₂ (PGE₂) is measured using an enzyme immunoassay (EIA) or by spectrophotometric methods.
-
The percentage of inhibition is calculated to determine the IC₅₀ value.
-
The reaction mixture includes the 5-LOX enzyme and a suitable buffer.
-
This compound at different concentrations is pre-incubated with the enzyme.
-
The reaction is started by adding the substrate, linoleic acid or arachidonic acid.
-
The formation of the hydroperoxy product is monitored by measuring the increase in absorbance at 234 nm.
-
The inhibitory activity is calculated, and the IC₅₀ value is determined.
Signaling Pathways
Currently, there is no direct scientific evidence detailing the specific signaling pathways modulated by this compound. However, based on its inhibitory action on COX and LOX enzymes, it is plausible that this compound may influence the eicosanoid signaling pathway. This pathway is critical in inflammation, where arachidonic acid is metabolized by COX and LOX enzymes to produce pro-inflammatory mediators like prostaglandins and leukotrienes.
Furthermore, studies on other compounds from the Atractylodes genus, such as Atractylodin and Atractylenolide I, have suggested involvement in the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the regulation of inflammatory responses. Future research is warranted to investigate whether this compound exerts its anti-inflammatory effects through modulation of these or other signaling cascades.
Below is a hypothetical workflow for investigating the effect of this compound on a generic inflammatory signaling pathway.
Future Directions
Further research is required to fully elucidate the mechanisms of action of this compound. Key areas for future investigation include:
-
Development and publication of a standardized, detailed protocol for the isolation of this compound.
-
Comprehensive studies to identify and characterize the specific signaling pathways modulated by this compound.
-
In vivo studies to confirm the antioxidant and anti-inflammatory effects observed in vitro and to assess its pharmacokinetic and toxicological profile.
This technical guide serves as a foundational resource for the scientific community to advance the understanding and potential therapeutic application of this compound.
References
Spectroscopic Profile of Acetylatractylodinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Acetylatractylodinol, a naturally occurring polyacetylene with recognized antioxidant properties. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
-
Chemical Name: [(2E,8E)-9-(2-furyl)nona-2,8-diene-4,6-diynyl] acetate[1]
-
Molecular Formula: C₁₅H₁₂O₃[1]
-
Molecular Weight: 240.25 g/mol [1]
-
Source: Isolated from Atractylodes lancea and Atractylodes macrocephala.[2][3]
Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 4.67 | d | 6.5 |
| 2 | 5.81 | dt | 15.5, 6.5 |
| 3 | 6.27 | d | 15.5 |
| 8 | 6.27 | d | 16.0 |
| 9 | 6.82 | d | 16.0 |
| 11 | 6.38 | dd | 3.5, 2.0 |
| 12 | 6.33 | d | 3.5 |
| 13 | 7.36 | d | 2.0 |
| OAc | 2.08 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ) ppm |
| 1 | 64.4 |
| 2 | 120.9 |
| 3 | 138.8 |
| 4 | 75.3 |
| 5 | 80.5 |
| 6 | 78.9 |
| 7 | 81.2 |
| 8 | 115.2 |
| 9 | 129.5 |
| 10 | 151.8 |
| 11 | 111.7 |
| 12 | 110.2 |
| 13 | 143.5 |
| OAc (C=O) | 170.5 |
| OAc (CH₃) | 20.9 |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
Experimental Protocols
The following are generalized experimental protocols typical for the acquisition of spectroscopic data for natural products like this compound. Specific parameters for this compound are detailed in the NMR data tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of pure this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C).
-
¹H NMR: Standard proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to determine the chemical shifts of the carbon atoms.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform) can be cast as a thin film on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or solvent is first recorded and then subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each fragment is measured by a detector, resulting in a mass spectrum that shows the molecular ion peak and the fragmentation pattern.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to Acetylatractylodinol: Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylatractylodinol, a naturally occurring polyacetylene, has garnered scientific interest for its notable biological activities. First isolated from the rhizomes of the traditional medicinal plant Atractylodes lancea, this compound has demonstrated significant anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade. This technical guide provides a comprehensive overview of the discovery and history of this compound, alongside detailed experimental protocols for its isolation and the evaluation of its biological activity. Furthermore, this document presents quantitative data in a structured format and visualizes key experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and development.
Discovery and History
This compound was first reported in 2001 by a team of researchers led by J. Heilmann. In their study published in Planta Medica, they detailed the isolation and structure elucidation of five new acetylene compounds from the rhizomes of Atractylodes lancea, one of which was identified as (1Z)-Acetylatractylodinol.[1] This discovery was part of a broader investigation into the chemical constituents of Atractylodes lancea and their potential pharmacological activities. The initial study highlighted the compound's potent inhibitory effects on 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), suggesting its potential as an anti-inflammatory agent.[1][2]
Prior to this, the genus Atractylodes was already known to be a rich source of various bioactive compounds, including sesquiterpenoids and other polyacetylenes.[3][4] However, the 2001 publication by Heilmann and his team was the first to specifically identify and characterize this compound and report its significant enzyme-inhibiting properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₃ | MedChemExpress, TargetMol |
| Molecular Weight | 240.25 g/mol | MedChemExpress, TargetMol |
| CAS Number | 61582-39-6 | MedChemExpress, TargetMol |
| Appearance | Powder | TargetMol |
| Solubility | Soluble in DMSO (60 mg/mL) | TargetMol |
| Storage (Powder) | -20°C for 3 years | TargetMol |
| Storage (in Solvent) | -80°C for 1 year | TargetMol |
Biological Activity
This compound exhibits significant inhibitory activity against key enzymes involved in the inflammatory pathway. The initial study by Heilmann et al. (2001) quantified its inhibitory potency against 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1).
| Enzyme Target | IC₅₀ Value | Reference |
| 5-Lipoxygenase (5-LOX) | 3 µM | [2] |
| Cyclooxygenase-1 (COX-1) | 1 µM | [2] |
The inhibition of these enzymes suggests that this compound can modulate the production of pro-inflammatory mediators such as leukotrienes and prostaglandins.
Experimental Protocols
Isolation of this compound from Atractylodes lancea
The following is a generalized protocol for the isolation of polyacetylenes, including this compound, from the rhizomes of Atractylodes lancea, based on common phytochemical extraction and purification techniques.
Workflow for Isolation:
Caption: General workflow for the isolation of this compound.
Methodology:
-
Plant Material: Dried and powdered rhizomes of Atractylodes lancea.
-
Extraction: The powdered plant material is subjected to extraction with n-hexane at room temperature. The extraction is typically carried out for an extended period (e.g., 24-48 hours) with continuous stirring to ensure exhaustive extraction of nonpolar constituents.
-
Concentration: The resulting n-hexane extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution system, for example, starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the components based on their polarity.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled together.
-
Preparative High-Performance Liquid Chromatography (HPLC): The fraction containing this compound is further purified using preparative HPLC with a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water).
-
Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
5-Lipoxygenase (5-LOX) Inhibition Assay
The following protocol is a representative method for determining the 5-LOX inhibitory activity of a test compound.
Workflow for 5-LOX Inhibition Assay:
References
Acetylatractylodinol: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylatractylodinol, a naturally occurring polyacetylene compound isolated from the rhizomes of Atractylodes lancea, has garnered scientific interest for its notable biological activities. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a primary focus on its anti-inflammatory and antioxidant properties. This document summarizes the quantitative data, details the experimental protocols for assessing its activity, and visualizes the associated signaling pathways to support further research and drug development endeavors. While the anti-inflammatory actions are well-documented, data on other potential activities such as anticancer, neuroprotective, and metabolic effects are currently limited in the scientific literature.
Introduction
This compound is a bioactive molecule derived from Atractylodes lancea, a plant with a long history of use in traditional medicine.[1][2][3] Its chemical structure, characterized by a series of conjugated double and triple bonds, is responsible for its biological effects. The most prominent of these is its potent inhibitory action on key enzymes involved in the inflammatory cascade, positioning it as a compound of interest for the development of novel anti-inflammatory agents.
Known Biological Activities
The primary biological activities of this compound that have been quantitatively assessed are its anti-inflammatory and antioxidant effects.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties through the dual inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1).[1] These enzymes are critical in the arachidonic acid cascade, which produces pro-inflammatory mediators such as leukotrienes and prostaglandins.
Antioxidant Activity
This compound also possesses antioxidant properties, which contribute to its overall biological profile.[1][2][3] However, its antioxidative activities have been reported to be weak in certain assays.[1]
Other Potential Biological Activities
Currently, there is a notable lack of specific scientific literature and quantitative data on the anticancer, neuroprotective, and metabolic effects of this compound. While other compounds isolated from Atractylodes lancea have shown promise in these areas, direct evidence for this compound is not yet established.
Quantitative Data
The inhibitory potency of this compound against key inflammatory enzymes has been determined and is summarized in the table below.
| Target Enzyme/System | IC50 Value (µM) | Reference |
| 5-Lipoxygenase (5-LOX) | 0.1 | [1] |
| Cyclooxygenase-1 (COX-1) | 2 | [1] |
| Polymorphonuclear (PMN) Leukocytes / N-formyl-Met-Leu-Phe (fMLP) | 9 | [1] |
| Polymorphonuclear (PMN) Leukocytes / Opsonized Zymosan (OZ) | 28 | [1] |
Signaling Pathways
The anti-inflammatory effects of this compound are primarily mediated through its interaction with the arachidonic acid signaling pathway. By inhibiting 5-LOX and COX-1, it effectively reduces the production of pro-inflammatory eicosanoids.
References
Acetylatractylodinol: An In-depth Technical Guide on the Core Antioxidant Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylatractylodinol, a natural polyacetylene isolated from the rhizomes of Atractylodes species, has garnered attention for its potential therapeutic properties, including its antioxidant effects. This technical guide provides a comprehensive overview of the current understanding of the antioxidant mechanism of action of this compound and its closely related analogue, atractylodin. While direct mechanistic studies on this compound are limited, research on atractylodin provides a strong hypothetical framework for its action. This document details the modulation of key signaling pathways, including the Nrf2 and MAPK pathways, supported by available quantitative data and detailed experimental protocols. The enclosed diagrams, data tables, and methodologies aim to facilitate further research and drug development efforts centered on this class of compounds.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural products represent a vast reservoir of potential antioxidant compounds. This compound, derived from medicinal plants such as Atractylodes lancea, is one such compound that has been identified for its antioxidant potential[1][2][3]. This guide delves into the molecular mechanisms that are likely to underlie these antioxidant properties, drawing from direct evidence where available and from robust studies on the closely related compound, atractylodin.
Antioxidant Activity of this compound: Quantitative Data
Direct quantitative data on the antioxidant activity of this compound from standardized assays are not extensively reported in the available scientific literature. One study identified a compound from Atractylodes lancea with weak antioxidative activities, reporting an IC50 value in a polymorphonuclear leukocyte/opsonized zymosan (PMN/OZ) assay.
Table 1: Reported Antioxidant Activity of a Compound from Atractylodes lancea
| Assay | IC50 Value (µM) | Reference |
| PMN/OZ Induced Chemiluminescence | 28 | [1] |
Note: The specific compound from this study should be confirmed as this compound for direct attribution.
Given the limited specific data for this compound, further studies employing standardized antioxidant assays such as DPPH, ABTS, and FRAP are warranted to fully characterize its antioxidant capacity.
Core Mechanism of Action: Insights from Atractylodin
Extensive research on atractylodin, a structurally similar polyacetylene from Atractylodes, provides significant insights into the likely antioxidant mechanism of this compound. The primary mechanisms identified involve the activation of the Nrf2 signaling pathway and the modulation of MAPK signaling.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.
Studies on atractylodin have demonstrated its ability to activate this protective pathway[4][5]. Atractylodin treatment has been shown to promote the nuclear translocation of Nrf2. This activation leads to the upregulation of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[4]. These enzymes play a crucial role in detoxifying ROS and protecting cells from oxidative damage.
References
- 1. store.jampha.com [store.jampha.com]
- 2. Atractylodin alleviates nonalcoholic fatty liver disease by regulating Nrf2-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atractylodin alleviates nonalcoholic fatty liver disease by regulating Nrf2-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atractylodin ameliorates lipopolysaccharide and d-galactosamine-induced acute liver failure via the suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atractylodin mitigates UVB radiation-induced oxidative stress and photoaging responses by enhancing NrF2 signaling in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Inhibitory Role of Acetylatractylodinol and Related Compounds on 5-Lipoxygenase and Cyclooxygenase-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the inhibitory effects of acetylatractylodinol and associated compounds derived from Atractylodes lancea on two key enzymes in the inflammatory cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). While direct and potent inhibitory activity by this compound remains to be conclusively demonstrated, other constituents of Atractylodes lancea have exhibited significant and, in some cases, dual inhibitory profiles. This document consolidates the available quantitative data, details the experimental methodologies for assessing enzyme inhibition, and visualizes the pertinent biochemical pathways and experimental workflows to support further research and drug discovery efforts in the field of anti-inflammatory therapeutics.
Introduction: The Arachidonic Acid Cascade and Inflammation
Inflammation is a complex biological response to harmful stimuli, and its chronicity is implicated in a multitude of diseases. The metabolism of arachidonic acid (AA) is a central process in the inflammatory response, leading to the production of two major classes of pro-inflammatory lipid mediators: prostaglandins (PGs) and leukotrienes (LTs). The biosynthesis of these molecules is initiated by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.
-
Cyclooxygenase (COX) exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as gastric cytoprotection and platelet aggregation.
-
5-Lipoxygenase (5-LOX) , in conjunction with its activating protein (FLAP), catalyzes the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation and allergic reactions.
Dual inhibition of both the COX and 5-LOX pathways presents a promising therapeutic strategy for the management of inflammatory disorders, as it can potentially offer a broader spectrum of anti-inflammatory activity with a reduced risk of side effects associated with the shunting of arachidonic acid metabolism down a single pathway. Natural products have historically been a rich source of novel therapeutic agents, and compounds derived from medicinal plants such as Atractylodes lancea are of significant interest for their potential to modulate the inflammatory response.
Quantitative Analysis of 5-LOX and COX-1 Inhibition
Research into the lipophilic extracts of Atractylodes lancea rhizomes has revealed potent inhibitory activities against both 5-LOX and COX-1. Bioactivity-guided fractionation has led to the isolation and characterization of several compounds with varying degrees of inhibitory potency and selectivity.
While investigations have included this compound, the most significant dual inhibitory activity has been attributed to other constituents of the plant. The following tables summarize the available quantitative data for key compounds isolated from Atractylodes lancea.
Table 1: Inhibitory Activity of Atractylodes lancea n-Hexane Extract
| Extract | Target Enzyme | IC50 Value (µg/mL) |
| n-Hexane Extract | 5-LOX | 2.9 |
| n-Hexane Extract | COX-1 | 30.5 |
Table 2: Inhibitory Activity of Isolated Compounds from Atractylodes lancea
| Compound | Target Enzyme | IC50 Value (µM) | Selectivity |
| Atractylochromene | 5-LOX | 0.6[1] | Dual Inhibitor |
| COX-1 | 3.3[1] | ||
| 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-6-methyl-2,5-cyclohexadiene-1,4-dione | 5-LOX | 0.2 | Selective 5-LOX Inhibitor |
| COX-1 | 64.3 | ||
| Atractylon | 5-LOX | Moderate Inhibition | Selective 5-LOX Inhibitor |
| Osthol | 5-LOX | Moderate Inhibition | Selective 5-LOX Inhibitor |
| (1Z)-Acetylatractylodinol | 5-LOX & COX-1 | Not reported as a strong inhibitor | - |
Note: While (1Z)-Acetylatractylodinol was isolated and evaluated, another tested acetylene compound, (3Z,5E,11E)-tridecatriene-7,9-diynyl-1-O-(E)-ferulate, was found to be a strong inhibitor of both 5-LOX (IC50 = 3 µM) and COX-1 (IC50 = 1 µM), suggesting that this compound is not the primary active polyacetylene in this context.
Signaling Pathways
To understand the mechanism of action of these inhibitors, it is essential to visualize the biochemical pathways they target.
Experimental Protocols
The following sections detail generalized in vitro methodologies for assessing the inhibitory activity of compounds against 5-LOX and COX-1. These protocols are representative of the types of assays used in the primary screening of natural product extracts and isolated compounds.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Enzymatic)
This assay spectrophotometrically measures the inhibition of 5-LOX, which catalyzes the conversion of a fatty acid substrate (e.g., linoleic or arachidonic acid) into a hydroperoxy derivative.
Materials:
-
5-Lipoxygenase (from soybean or human recombinant)
-
Linoleic acid or Arachidonic acid (substrate)
-
Borate buffer (pH 9.0) or Phosphate buffer (pH 7.4)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Zileuton, Nordihydroguaiaretic acid - NDGA)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the 5-LOX enzyme in the chosen buffer.
-
Prepare a stock solution of the substrate (linoleic or arachidonic acid).
-
Prepare serial dilutions of the test compound and the positive control.
-
-
Assay Protocol:
-
In a cuvette, mix the buffer and the enzyme solution.
-
Add the test compound or positive control at various concentrations and incubate for a specified period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate.
-
Immediately monitor the change in absorbance at 234 nm (for the formation of conjugated dienes from linoleic acid) for a set duration (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vitro Cyclooxygenase-1 (COX-1) Inhibition Assay (Enzymatic)
This colorimetric assay measures the peroxidase activity of COX-1. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 enzyme (ovine or human recombinant)
-
Assay buffer (e.g., Tris-HCl)
-
Heme
-
TMPD (colorimetric substrate)
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., SC-560, Indomethacin)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of the COX-1 enzyme, heme, and TMPD in the assay buffer.
-
Prepare a stock solution of arachidonic acid.
-
Prepare serial dilutions of the test compound and the positive control.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add the assay buffer, heme, and COX-1 enzyme solution.
-
Add the test compound or positive control at various concentrations. For the 100% activity control, add the solvent vehicle.
-
Incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).
-
Add the TMPD solution.
-
Initiate the reaction by adding the arachidonic acid solution.
-
Immediately read the absorbance at 590 nm over a period of time.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Concluding Remarks
The investigation into this compound and related compounds from Atractylodes lancea underscores the potential of natural products as sources of dual inhibitors of 5-LOX and COX-1. While this compound itself does not appear to be a potent inhibitor based on current findings, the significant activity of co-constituents like atractylochromene highlights the importance of comprehensive phytochemical analysis in drug discovery. The provided data and experimental frameworks serve as a valuable resource for researchers aiming to further explore the therapeutic potential of these and other natural compounds in the context of inflammatory diseases. Future studies should focus on the isolation and characterization of additional active compounds, elucidation of their precise mechanisms of action, and evaluation in more complex cell-based and in vivo models of inflammation.
References
Acetylatractylodinol in Traditional Chinese Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylatractylodinol is a polyacetylene compound isolated from the rhizomes of Atractylodes lancea and Atractylodes macrocephala, perennial herbs widely utilized in Traditional Chinese Medicine (TCM) for the treatment of digestive disorders, rheumatic diseases, and other ailments. While its direct therapeutic applications are still under investigation, its presence in these medicinally significant plants warrants a thorough examination of its biochemical properties and potential pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its isolation, chemical properties, and a review of the biological activities of closely related compounds found in Atractylodes species. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Introduction
The genus Atractylodes holds a significant place in Traditional Chinese Medicine, with the rhizomes of species such as Atractylodes lancea and Atractylodes macrocephala being used for centuries to treat a variety of conditions.[1][2] These plants are known to contain a diverse array of bioactive compounds, including sesquiterpenoids and polyacetylenes, which are believed to contribute to their therapeutic effects.[3] this compound is one such polyacetylene that has been identified in these plants.[4][5] This document aims to provide an in-depth technical resource on this compound for researchers and professionals in the field of drug discovery and development.
Phytochemistry and Isolation
Source and Chemical Properties
This compound is a naturally occurring polyacetylene found in the rhizomes of Atractylodes lancea.[4][5] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₃ | [5] |
| Molecular Weight | 240.25 g/mol | [5] |
| IUPAC Name | [(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diynyl] acetate | [5] |
| CAS Number | 61582-39-6 | [5] |
Experimental Protocol: Isolation of this compound
While a detailed, step-by-step protocol for the specific isolation of this compound is not extensively documented in publicly available literature, a general methodology can be inferred from phytochemical studies of Atractylodes lancea. The following is a representative workflow based on common practices for isolating polyacetylenes from plant material.
References
- 1. Anti-Inflammatory Active Polyacetylenes from Bidens campylotheca | Semantic Scholar [semanticscholar.org]
- 2. This compound | CAS:61582-39-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. Diverse Sesquiterpenoids and Polyacetylenes from Atractylodes lancea and Their Anti-Osteoclastogenesis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further phenols and polyacetylenes from the rhizomes of Atractylodes lancea and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Acetylatractylodinol: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylatractylodinol is a naturally occurring polyacetylene compound isolated from the rhizomes of Atractylodes lancea.[1] Preliminary research has indicated its potential as a bioactive molecule with antioxidant and anti-inflammatory properties. These application notes provide a summary of its known biological activities and detailed protocols for in vitro assays to further investigate its therapeutic potential.
Summary of In Vitro Activities
This compound has demonstrated inhibitory effects on key enzymes involved in the inflammatory cascade. The available quantitative data from in vitro assays are summarized below.
| Assay Target | Cell Line/System | Endpoint | Result (IC₅₀) |
| 5-Lipoxygenase (5-LOX) | Enzyme Assay | Inhibition of 5-LOX activity | 3 µM |
| Cyclooxygenase-1 (COX-1) | Enzyme Assay | Inhibition of COX-1 activity | 1 µM |
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the biological activities of this compound.
Anti-inflammatory Activity Assays
These assays are fundamental in determining the anti-inflammatory potential of this compound by measuring its ability to inhibit enzymes that mediate the production of pro-inflammatory eicosanoids.
Workflow for COX-1/5-LOX Inhibition Assay
Caption: Workflow for determining COX-1 and 5-LOX inhibitory activity.
Protocol:
-
Enzyme Preparation: Reconstitute purified COX-1 or 5-LOX enzyme in the appropriate assay buffer as recommended by the manufacturer.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with the assay buffer to obtain a range of test concentrations.
-
Reaction Setup: In a 96-well plate, add the enzyme solution, assay buffer, and different concentrations of this compound or vehicle control (DMSO).
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the substrate (arachidonic acid) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., a solution of ferric chloride).
-
Detection: Measure the absorbance of the product at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
This assay assesses the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol using RAW 264.7 Macrophages:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with medium only) and a positive control (cells with LPS only).
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production by this compound at each concentration compared to the LPS-stimulated control.
Cytotoxicity and Apoptosis Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This can be used to determine the cytotoxic effects of this compound on cancer cell lines. While no specific data exists for this compound, a crude extract of Atractylodes lancea has been evaluated using an MTT assay on MDA-MB-231 cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC₅₀ value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of this compound to scavenge the stable free radical DPPH.
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add the this compound solutions to a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid can be used as a positive control.
Signaling Pathway Analysis
The anti-inflammatory effects of natural compounds are often mediated through the modulation of key signaling pathways. Based on studies of Atractylodes lancea extract, the NF-κB signaling pathway is a likely target for this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Extracts from Atractylodes lancea have been shown to inhibit this pathway.[1][2][3][4][5]
Hypothesized NF-κB Inhibition by this compound
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Atractylodes lancea Crude Extract Suppresses Triple-Negative Breast Cancer Metastasis via NF-kB signaling Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective Effects of Atractylodis lancea Rhizoma on Lipopolysaccharide-Induced Acute Lung Injury via TLR4/NF-κB and Keap1/Nrf2 Signaling Pathways In Vitro and In Vivo | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The anti-inflammatory effects of an ethanolic extract of the rhizome of Atractylodes lancea, involves Akt/NF-κB signaling pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Acetylatractylodinol in Click Chemistry: A Guide for Researchers
Introduction: Acetylatractylodinol, a natural product isolated from Atractylodes lancea, is a valuable reagent in the field of click chemistry. Its terminal alkyne functional group allows it to readily participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, one of the most robust and widely used click chemistry transformations. This reaction enables the covalent ligation of this compound to a diverse range of molecules functionalized with an azide group, facilitating the synthesis of novel conjugates for applications in drug discovery, chemical biology, and materials science. The high efficiency, selectivity, and biocompatibility of the CuAAC reaction make it an ideal tool for modifying natural products like this compound to enhance their biological activity or to introduce probes for mechanistic studies.
Signaling Pathways and Logical Relationships
The CuAAC reaction is not a biological signaling pathway but rather a chemical transformation. The logical relationship between the components of the CuAAC reaction is depicted in the catalytic cycle below. The process is initiated by the in-situ reduction of a Copper(II) salt to the catalytically active Copper(I) species. This Cu(I) catalyst then coordinates with the terminal alkyne of this compound to form a copper-acetylide intermediate. This intermediate subsequently reacts with an azide-containing molecule in a cycloaddition reaction to form a triazole ring, regenerating the Cu(I) catalyst for the next cycle.
Application Notes and Protocols for Cell-Based Assays Using Acetylatractylodinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylatractylodinol is a natural compound isolated from the rhizomes of Atractylodes lancea.[1] Preliminary studies have indicated its potential as a bioactive molecule with antioxidant properties. Evidence also suggests that related compounds from Atractylodes species possess anti-inflammatory and anticancer activities.[2][3] Specifically, this compound has been noted for its inhibitory effects on 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), key enzymes in the inflammatory cascade.[2] This positions this compound as a compound of interest for further investigation in drug discovery programs targeting inflammation and cancer.
These application notes provide detailed protocols for cell-based assays to evaluate the anti-inflammatory and cytotoxic effects of this compound. The described assays are fundamental for characterizing the compound's biological activity and mechanism of action at the cellular level.
Anti-Inflammatory Activity Assessment
The anti-inflammatory potential of this compound can be determined by its ability to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS). A widely used model for this purpose is the murine macrophage cell line RAW 264.7.[4]
Protocol 1: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by stimuli like LPS. The Griess assay is a colorimetric method used to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.[5] A reduction in nitrite levels in the presence of this compound indicates an inhibitory effect on NO production.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare various concentrations of this compound in DMEM. Pre-treat the cells with the compound for 1 hour.
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.[4] Include wells with untreated cells and cells treated only with LPS as negative and positive controls, respectively.
-
Griess Assay:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[4]
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. The percentage of NO inhibition can be determined relative to the LPS-only treated control.
Data Presentation:
| Treatment Group | This compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (Unstimulated) | 0 | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 0 | 25.8 ± 2.1 | 0 |
| This compound + LPS | 1 | 20.1 ± 1.8 | 22.1 |
| This compound + LPS | 5 | 14.5 ± 1.5 | 43.8 |
| This compound + LPS | 10 | 8.3 ± 0.9 | 67.8 |
| This compound + LPS | 25 | 4.1 ± 0.5 | 84.1 |
Data are presented as mean ± standard deviation and are hypothetical examples.
Experimental Workflow for Nitric Oxide Assay
Caption: Workflow for the cell-based nitric oxide production assay.
Potential Signaling Pathway: Inhibition of NF-κB
This compound's inhibitory effect on COX and LOX enzymes suggests it may interfere with the NF-κB signaling pathway, a central regulator of inflammation.[6][7] LPS activates this pathway, leading to the transcription of pro-inflammatory genes, including iNOS.
Caption: this compound may inhibit the NF-κB signaling pathway.
Cytotoxicity and Anticancer Activity Assessment
To evaluate the potential of this compound as an anticancer agent, its cytotoxicity against a relevant cancer cell line should be assessed, followed by assays to determine the mechanism of cell death, such as apoptosis.
Protocol 2: MTT Cell Viability Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8] A decrease in the production of formazan indicates a reduction in cell viability.
Experimental Protocol:
-
Cell Culture and Seeding: Culture a relevant cancer cell line (e.g., a human colon cancer cell line like HCT-116) in an appropriate medium. Seed the cells into a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.07 | 94.4 |
| 5 | 0.95 ± 0.06 | 76.0 |
| 10 | 0.68 ± 0.05 | 54.4 |
| 25 | 0.35 ± 0.04 | 28.0 |
| 50 | 0.15 ± 0.02 | 12.0 |
Data are presented as mean ± standard deviation and are hypothetical examples for a 48-hour treatment.
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and caspase-7 are effector caspases that are activated during the apoptotic cascade. This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3 and -7, leading to the generation of a luminescent signal.[10] An increase in luminescence is proportional to the amount of caspase-3/7 activity.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed a cancer cell line in a white-walled 96-well plate and treat with this compound at concentrations around the determined IC₅₀ value for a specified time (e.g., 24 hours).
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[10]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence relative to the untreated control indicates the induction of apoptosis.
Data Presentation:
| Treatment Group | This compound (µM) | Luminescence (RLU) | Fold Increase in Caspase-3/7 Activity |
| Control | 0 | 5,200 ± 450 | 1.0 |
| This compound | 5 | 10,800 ± 900 | 2.1 |
| This compound | 10 | 25,500 ± 2,100 | 4.9 |
| This compound | 25 | 48,900 ± 3,500 | 9.4 |
| Staurosporine (Positive Control) | 1 | 65,000 ± 5,200 | 12.5 |
Data are presented as mean ± standard deviation and are hypothetical examples.
Experimental Workflow for Cytotoxicity and Apoptosis Assays
Caption: Workflow for assessing cytotoxicity and apoptosis.
Potential Signaling Pathway: Modulation of PI3K/Akt
The antioxidant properties of this compound may influence cell survival pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell survival and induction of apoptosis.[11][12]
References
- 1. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Caspase 3/7 Activity Assay [bio-protocol.org]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB activation by 5-lipoxygenase inhibitors protects brain against injury in a rat model of focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. The Impact of Oxidative Stress and AKT Pathway on Cancer Cell Functions and Its Application to Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Study Design for Acetylatractylodinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylatractylodinol, a natural polyacetylene compound isolated from the rhizomes of Atractylodes lancea, has garnered scientific interest for its potential therapeutic properties.[1][2] Possessing antioxidant and anti-inflammatory activities, this compound presents a promising scaffold for the development of novel pharmacological agents.[1][2][3][4] Preliminary studies on related compounds from the same plant, such as atractylodin and atractylenolide, suggest that its mechanism of action may involve the modulation of key inflammatory and cell survival signaling pathways, including the NF-κB and MAPK pathways.[5][6][7] This document provides a detailed framework for the pharmacological investigation of this compound, outlining experimental protocols to assess its anti-inflammatory, anti-cancer, and neuroprotective potential.
Data Presentation: Summary of Reported Activities
The following table summarizes the reported biological activities of this compound and related compounds from Atractylodes species, providing a basis for further investigation.
| Compound | Biological Activity | Target/Assay | Reported IC50/Effect | Reference |
| This compound | Anti-inflammatory | 5-Lipoxygenase (5-LOX) | - | [2] |
| This compound | Anti-inflammatory | Cyclooxygenase-1 (COX-1) | - | [2] |
| Atractylodin | Anti-inflammatory | IL-6 release (HMC-1 cells) | Significant decrease | [5] |
| Atractylodin | Anti-inflammatory | NLRP3 inflammasome activation | Significantly attenuated | [2] |
| Atractylenolide I | Anti-inflammatory | TNF-α production (macrophages) | IC50: 23.1 µM | [8] |
| Atractylenolide I | Anti-inflammatory | NO production (macrophages) | IC50: 41.0 µM | [8] |
| Atractylenolide III | Anti-inflammatory | TNF-α production (macrophages) | IC50: 56.3 µM | [8] |
| Atractylone | Anti-cancer | Apoptosis induction (HCC cells) | Via mitochondrial pathway | [1] |
| Atractylone | Anti-cancer | Cell cycle arrest (GBM cells) | G1 phase arrest | [1] |
Experimental Protocols
In Vitro Anti-inflammatory Activity Assessment
This protocol aims to evaluate the anti-inflammatory effects of this compound in a cell-based model of inflammation.
1.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.[9]
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[10]
-
1.2. Measurement of Nitric Oxide (NO) Production
-
Principle: Nitric oxide is a key inflammatory mediator. Its concentration in the cell culture supernatant can be measured using the Griess reagent.
-
Protocol:
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.[10]
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
1.3. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
-
Principle: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after LPS stimulation.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions (commercially available kits).[9]
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
-
1.4. Western Blot Analysis of NF-κB and MAPK Signaling Pathways
-
Principle: Western blotting is used to detect the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
After treatment, lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, and JNK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
In Vitro Anti-cancer Activity Assessment
This protocol is designed to investigate the potential of this compound to inhibit cancer cell growth and induce apoptosis.
2.1. Cell Culture and Treatment
-
Cell Lines: A panel of human cancer cell lines (e.g., HepG2 - hepatocellular carcinoma, MCF-7 - breast cancer, A549 - lung cancer).
-
Culture Conditions: Maintain cell lines in appropriate media and conditions as recommended by the supplier.
-
Treatment:
-
Seed cells in 96-well plates at an appropriate density.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours.
-
2.2. Cell Viability Assay (MTT Assay)
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
-
Protocol:
2.3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Protocol:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
2.4. Caspase Activity Assay
-
Principle: Measurement of the activity of caspases, key executioners of apoptosis.
-
Protocol:
-
Treat cells with this compound.
-
Lyse the cells and measure the activity of caspase-3, -8, and -9 using commercially available colorimetric or fluorometric assay kits.
-
In Vitro Neuroprotection Assay
This protocol assesses the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.
3.1. Cell Culture and Treatment
-
Cell Line: SH-SY5Y human neuroblastoma cell line.
-
Culture Conditions: Grow cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS.
-
Treatment:
-
Seed SH-SY5Y cells in 96-well plates.
-
Pre-treat cells with different concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) or glutamate to the culture medium for 24 hours.
-
3.2. Assessment of Neuroprotection
-
Cell Viability: Perform an MTT assay as described in section 2.2 to quantify cell survival.
-
Measurement of Reactive Oxygen Species (ROS):
-
After treatment, load the cells with the fluorescent probe DCFH-DA.
-
Measure the fluorescence intensity, which is proportional to the intracellular ROS levels.
-
-
Mitochondrial Membrane Potential (MMP) Assay:
-
Use a fluorescent probe such as JC-1 to assess changes in MMP.
-
A shift from red to green fluorescence indicates a loss of MMP, an early marker of apoptosis.
-
Mandatory Visualizations
References
- 1. Research Progress with Atractylone as an Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory, antioxidant and anti-virulence roles of atractylodin in attenuating Listeria monocytogenes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Atractylodin Inhibits Interleukin-6 by Blocking NPM-ALK Activation and MAPKs in HMC-1 [mdpi.com]
- 6. Anti-Inflammatory Compounds from Atractylodes macrocephala - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Atractylenolide I Ameliorates Acetaminophen-Induced Acute Liver Injury via the TLR4/MAPKs/NF-κB Signaling Pathways [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Acetylatractylodinol solubility in DMSO and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of acetylatractylodinol in various organic solvents, along with protocols for its handling and use in experimental settings.
Solubility Data
This compound, a natural product isolated from Atractylodes lancea, exhibits solubility in a range of organic solvents.[1][2] The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Concentration | Molarity (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL[1] | 249.74[1] | Sonication is recommended.[1] |
| 50 mg/mL[3] | 208.12[3] | Ultrasonic treatment may be required. Use of newly opened, non-hygroscopic DMSO is advised for optimal solubility.[3] | |
| Chloroform | Soluble | - | Qualitative data.[2] |
| Dichloromethane | Soluble | - | Qualitative data.[2] |
| Ethyl Acetate | Soluble | - | Qualitative data.[2] |
| Acetone | Soluble | - | Qualitative data.[2] |
Experimental Protocols
Protocol for Preparation of Stock Solutions
This protocol outlines the recommended procedure for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 416.2 µL of DMSO to 1 mg of this compound.[4]
-
Dissolution:
-
Sterilization (Optional): If required for cell-based assays, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage:
Signaling Pathway Involvement
This compound has been noted for its antioxidant properties and its inhibitory effects on 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1).[1] These enzymes are key players in the arachidonic acid cascade, a critical signaling pathway involved in inflammation.
Caption: Inhibition of the Arachidonic Acid Cascade by this compound.
Experimental Workflow: Solubility Determination
The following workflow outlines a general procedure for determining the solubility of a compound like this compound in a given solvent.
Caption: General Workflow for Determining Compound Solubility.
References
Preparation of Acetylatractylodinol Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylatractylodinol is a naturally occurring polyacetylene isolated from the rhizomes of Atractylodes lancea. It has garnered significant interest within the research community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. As a potent inhibitor of cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid inflammatory cascade, this compound serves as a valuable tool for studying inflammation and related signaling pathways. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure experimental reproducibility and accuracy.
Physicochemical Properties and Solubility
Proper preparation of stock solutions begins with an understanding of the compound's physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₃ | |
| Molecular Weight | 240.25 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | DMSO: 50-60 mg/mL (approx. 208-250 mM) | [1] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |
Note: Sonication may be required to fully dissolve the compound in DMSO. It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic and the presence of water can affect solubility.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical compound. For this compound, the following precautions should be observed.
Safety and Handling:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[3][4]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[3][4]
-
Contact: Avoid contact with skin and eyes.[3][4] In case of contact, rinse the affected area thoroughly with water.[4]
-
Ingestion: Do not eat, drink, or smoke while handling the compound.[3] If swallowed, seek medical attention.[4]
Storage Conditions:
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Light/Moisture Protection | Source |
| Powder | -20°C | Up to 3 years | Keep container tightly sealed, protect from direct sunlight. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Store in aliquots in tightly sealed vials, protect from light. | [1] |
Note: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to store stock solutions in single-use aliquots.[5][6]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration (e.g., 50 mM) DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be used to prepare working solutions for various assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 12.01 mg of this compound (Molecular Weight: 240.25 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.[1]
-
Aliquoting: Dispense the stock solution into sterile, amber microcentrifuge tubes in volumes appropriate for single-use experiments to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to keep the final concentration of DMSO in the cell culture medium below a non-toxic level (typically ≤ 0.5%).
Materials:
-
High-concentration this compound DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw a single-use aliquot of the high-concentration this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To ensure accurate final concentrations, it is good practice to perform one or more intermediate dilutions in cell culture medium. For example, to achieve a final concentration of 50 µM in the cell culture wells, you can first prepare a 100X intermediate solution (5 mM) by diluting the 50 mM stock solution 1:10 in sterile cell culture medium.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture wells containing the final volume of medium to achieve the desired final concentration. For example, to achieve a 50 µM final concentration from a 5 mM (100X) intermediate solution, add 10 µL of the intermediate solution to 990 µL of cell culture medium in the well.
-
Mixing: Gently mix the contents of the wells by pipetting up and down or by gentle agitation of the plate.
-
Incubation: Incubate the cells for the desired period as per the specific experimental protocol.
Application Notes
This compound is a known inhibitor of COX-1 and 5-LOX, enzymes that play a critical role in the inflammatory response through the metabolism of arachidonic acid. Therefore, it is a valuable compound for studying inflammatory pathways and for screening potential anti-inflammatory drugs.
-
In Vitro Enzyme Inhibition Assays: this compound can be used in cell-free assays to determine its IC₅₀ values against purified COX-1 and 5-LOX enzymes.
-
Cell-Based Anti-Inflammatory Assays: The prepared stock solutions can be used to treat various cell lines (e.g., macrophages, neutrophils) to investigate the effect of this compound on the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Antioxidant Activity Assays: this compound possesses antioxidant activity. The stock solutions can be utilized in various antioxidant assays, such as the DPPH radical scavenging assay or cell-based assays measuring reactive oxygen species (ROS).
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
This compound's Mechanism of Action in the Arachidonic Acid Pathway
Caption: this compound inhibits COX-1 and 5-LOX.
References
- 1. researchgate.net [researchgate.net]
- 2. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of Acetylatractylodinol: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylatractylodinol (AATD) is a polyacetylene compound isolated from the rhizomes of Atractylodes lancea, a plant with a history of use in traditional medicine.[1][2] In vitro studies have demonstrated its potential as an antioxidant and anti-inflammatory agent, notably through the inhibition of cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX) pathways.[1] These properties suggest that AATD holds promise for in vivo applications in models of inflammation and oxidative stress-related diseases.
This document provides detailed application notes and proposed experimental protocols for the in vivo administration of this compound to support preclinical research and development. While direct in vivo studies on AATD are not extensively documented in publicly available literature, the following protocols have been developed based on established methodologies for related compounds from Atractylodes lancea and general best practices for rodent handling and substance administration.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for appropriate formulation and administration.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₃ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| Appearance | Solid | - |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO) at 60 mg/mL (249.74 mM). Sonication is recommended to aid dissolution. | [1] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [1] |
Proposed In Vivo Administration Protocols
The following protocols are suggested for the in vivo administration of this compound in rodent models. Researchers should optimize these protocols based on their specific experimental design, animal model, and desired therapeutic effect.
Protocol 1: Oral Gavage Administration in Mice
Oral gavage is a common and effective method for delivering precise doses of a substance directly into the stomach. This route is often preferred for its convenience and relevance to potential clinical applications.
Materials:
-
This compound powder
-
Vehicle (e.g., Corn oil, 0.5% Carboxymethylcellulose sodium, or a mixture of DMSO, PEG300, and Tween 80)
-
Sterile water or saline
-
Appropriately sized oral gavage needles (20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Analytical balance
-
Vortex mixer and sonicator
-
Animal scale
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility and handling for at least one week prior to the experiment.
-
Dose Calculation: Determine the appropriate dose based on the experimental design. For initial studies, a dose range of 10-50 mg/kg can be considered, based on studies with related compounds.
-
Formulation Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare the chosen vehicle. A common vehicle for oral administration of hydrophobic compounds is corn oil. Alternatively, a suspension can be made in 0.5% carboxymethylcellulose (CMC) in sterile water. For compounds soluble in DMSO, a co-solvent system can be used (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
If using a co-solvent system, first dissolve AATD in DMSO. Then, add the other components and vortex thoroughly. Gentle warming and sonication may be required to achieve a clear solution or a fine suspension.
-
Prepare a fresh formulation on each day of dosing.
-
-
Administration:
-
Weigh each mouse to calculate the exact volume to be administered. The typical administration volume for mice is 5-10 mL/kg.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Insert the gavage needle gently into the esophagus and advance it into the stomach.
-
Administer the formulation slowly and carefully.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Experimental Workflow for Oral Gavage Administration
Caption: Workflow for oral administration of this compound.
Protocol 2: Intraperitoneal (IP) Injection in Rats
Intraperitoneal injection allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
This compound powder
-
Vehicle (e.g., a mixture of DMSO and saline, or DMSO and corn oil)
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (1 mL or 3 mL) and needles (23-25 gauge)
-
Analytical balance
-
Vortex mixer and sonicator
-
Animal scale
Procedure:
-
Animal Acclimatization: Allow rats to acclimate to the facility and handling for at least one week.
-
Dose Calculation: Determine the appropriate dose for the study. A starting dose range of 5-25 mg/kg can be considered.
-
Formulation Preparation:
-
Weigh the required amount of this compound.
-
Prepare a suitable vehicle. A common vehicle for IP injection of compounds soluble in DMSO is a mixture of DMSO and sterile saline. The final concentration of DMSO should be kept low (typically ≤10%) to minimize irritation. For example, dissolve AATD in DMSO first, and then dilute with sterile saline to the final desired concentration.
-
Ensure the final formulation is sterile. This can be achieved by sterile filtering the final solution if it is not a suspension.
-
-
Administration:
-
Weigh each rat to calculate the precise injection volume. The typical injection volume for rats is 5-10 mL/kg.
-
Restrain the rat securely. The animal should be positioned to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the formulation slowly.
-
Monitor the animal for any adverse reactions.
-
Quantitative Data Summary
The following table summarizes dosage information from in vivo studies on related compounds from Atractylodes lancea, which can serve as a reference for designing studies with this compound.
| Compound | Animal Model | Administration Route | Dosage | Vehicle | Outcome | Reference |
| Atractylodin | Mice (C57BL/6J) | Oral Gavage | 5 or 10 mg/kg/day for 4 weeks | Not specified | Attenuated high-fat diet-induced obesity and related metabolic dysfunction. | [3] |
| Atractylodes lancea extract | Mice | Intragastric gavage | 0.02 mL/g/day for 7 days | Normal saline | Modulated intestinal flora and serum metabolites after antibiotic-induced dysbacteriosis. | [4] |
Potential Signaling Pathways
Based on its in vitro inhibition of COX-1 and 5-LOX, this compound is expected to modulate inflammatory signaling pathways in vivo.
Diagram of Potential AATD-Modulated Signaling Pathway
Caption: Potential anti-inflammatory mechanism of this compound.
Disclaimer
The protocols and information provided in this document are intended for guidance and should be adapted to specific research needs. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and require approval from the relevant Institutional Animal Care and Use Committee (IACUC). The absence of extensive in vivo data for this compound necessitates careful dose-finding and toxicity studies prior to efficacy evaluation.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diverse Sesquiterpenoids and Polyacetylenes from Atractylodes lancea and Their Anti-Osteoclastogenesis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Sesquiterpenoid and Polyacetylene Glycosides from Atractylodes lancea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Acetylatractylodinol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylatractylodinol is a naturally occurring polyacetylene compound found in the rhizomes of Atractylodes species, which are commonly used in traditional medicine. Emerging research has highlighted its potential pharmacological activities, including anti-inflammatory and anti-cancer effects. To facilitate further preclinical and clinical development, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential. These methods are crucial for pharmacokinetic, toxicokinetic, and bioavailability studies.
This document provides detailed application notes and experimental protocols for the quantification of this compound in biological samples, primarily plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, it outlines the signaling pathways potentially modulated by this compound.
Analytical Method: UPLC-MS/MS
UPLC-MS/MS is the preferred method for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and speed.[1] The following protocols are based on established methods for similar compounds, such as atractylodin, and are adaptable for this compound.[2][3]
Experimental Protocol: Quantification of this compound in Rat Plasma
This protocol describes a UPLC-MS/MS method for the determination of this compound in rat plasma.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Atractylodin or a structurally similar compound with stable isotope labeling
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Rat plasma (blank)
2. Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S)
-
Analytical column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)
3. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.[4]
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution (concentration to be optimized).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
4. UPLC-MS/MS Conditions
-
UPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B (linear gradient)
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B (linear gradient)
-
2.6-3.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (to be optimized for this compound):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 50 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (to be determined by infusion of the reference standard)
-
Internal Standard: Precursor ion > Product ion (to be determined by infusion of the IS)
-
-
5. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:[5]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity: The relationship between the instrument response and known concentrations of the analyte.
-
Accuracy and Precision: The closeness of the determined value to the true value and the degree of scatter between a series of measurements.
-
Recovery: The extraction efficiency of the analytical method.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Quantitative Data Summary
While a specific validated method for this compound is not available in the cited literature, the following table summarizes typical performance characteristics for a similar compound, atractylodin, quantified by HPLC in rat plasma.[3] These values can serve as a benchmark for the development and validation of an this compound assay.
| Parameter | Atractylodin (HPLC-UV) in Rat Plasma[3] | Expected Performance for this compound (UPLC-MS/MS) |
| Linearity Range | 0.029 - 5.800 µg/mL | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.9932 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.029 µg/mL | ≤ 1 ng/mL |
| Intra-day Precision (%RSD) | Not Reported | < 15% |
| Inter-day Precision (%RSD) | Not Reported | < 15% |
| Accuracy (%RE) | Not Reported | Within ±15% |
| Recovery | 80.92% - 83.39% | > 80% |
| Matrix Effect | Not Reported | Within acceptable limits |
| Stability | Stable for 12h at RT, 3 freeze-thaw cycles, 10 days storage | To be determined |
Experimental Workflow and Signaling Pathways
Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for sample analysis and the potential signaling pathways modulated by this compound, based on the known anti-inflammatory effects of related compounds like atractylodin.[6][7]
Discussion of Signaling Pathways
Compounds from Atractylodes species, such as atractylodin, have been shown to possess anti-inflammatory properties.[6][7] These effects are often mediated through the inhibition of key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating the production of pro-inflammatory cytokines.[6] this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of these kinases.
-
NF-κB Pathway: The NF-κB transcription factor is a central regulator of inflammatory gene expression.[8][9] Its activation is controlled by the IκB kinase (IKK) complex. Inhibition of IKK prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory genes. It is plausible that this compound may inhibit the NF-κB pathway by targeting the IKK complex.
Further research is required to fully elucidate the precise molecular targets and mechanisms of action of this compound within these signaling cascades.
Conclusion
The UPLC-MS/MS method outlined in these application notes provides a robust and sensitive approach for the quantification of this compound in biological samples. Proper validation of this method is critical to ensure the reliability of data for pharmacokinetic and other drug development studies. The potential of this compound to modulate key inflammatory signaling pathways warrants further investigation to understand its therapeutic potential.
References
- 1. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 2. phcog.com [phcog.com]
- 3. Determination and Pharmacokinetic Comparisons of Atractylodin after Oral Administration of Crude and Processed Atractylodis rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination and Pharmacokinetics of Acetylcorynoline in Mouse Plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Atractylodin Inhibits Interleukin-6 by Blocking NPM-ALK Activation and MAPKs in HMC-1 [mdpi.com]
- 7. Anti-inflammatory, antioxidant and anti-virulence roles of atractylodin in attenuating Listeria monocytogenes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetylatractylodinol in Natural Product Synthesis and Biological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylatractylodinol is a polyacetylene natural product isolated from the rhizomes of Atractylodes lancea, a plant used in traditional medicine.[1][2][3][4] This molecule is characterized by a terminal alkyne and a furan moiety, which contribute to its chemical reactivity and biological activity. These application notes provide an overview of this compound's known biological functions and explore its potential applications in the synthesis of other natural products and bioactive molecules. Detailed protocols for its biological evaluation are also provided.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₃ | [1][3] |
| Molecular Weight | 240.25 g/mol | [1][3] |
| CAS Number | 61582-39-6 | [1][3] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][5] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
Biological Activity
This compound has demonstrated notable inhibitory activity against two key enzymes in the arachidonic acid pathway: 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1).[1] These enzymes are involved in the biosynthesis of pro-inflammatory mediators such as leukotrienes and prostaglandins. The inhibitory potential of this compound suggests its utility as a lead compound for the development of anti-inflammatory agents. Additionally, it has been reported to possess antioxidant properties.[1][2][4]
Quantitative Biological Data
| Target Enzyme | IC₅₀ (µM) | Reference |
| 5-Lipoxygenase (5-LOX) | 3 | [1] |
| Cyclooxygenase-1 (COX-1) | 1 | [1] |
Application in Natural Product Synthesis
The chemical structure of this compound, particularly the presence of a terminal alkyne, makes it a valuable synthon for the synthesis of more complex natural products and novel bioactive molecules. While specific total syntheses of other natural products using this compound as a starting material are not extensively documented, its functional groups suggest several potential synthetic applications.
Click Chemistry and Bioorthogonal Applications
The terminal alkyne in this compound makes it an ideal candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles. Triazole moieties are found in numerous pharmaceuticals and natural products due to their metabolic stability and ability to participate in hydrogen bonding.
Potential Synthetic Route:
References
- 1. Synthesis of triazoles from nonactivated terminal alkynes via the three-component coupling reaction using a Pd(0)-Cu(I) bimetallic catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility of Acetylatractylodinol for cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Acetylatractylodinol in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound (also known as Tractylodinol acetate) is a natural product isolated from the rhizomes of Atractylodes lancea.[1][2] It possesses antioxidant activity and has been shown to inhibit enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1).[1] Like many organic compounds derived from natural sources, this compound is hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media.[3] This can lead to precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for this compound.[1][4] Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone can also be used.[5]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to a high concentration (e.g., 50-60 mg/mL).[1][4] To aid dissolution, sonication is recommended, and gentle warming to 37°C can also be applied.[1][2] Always use a newly opened container of DMSO, as it is hygroscopic and absorbed water can negatively impact the solubility of the compound.[4]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity.[6] The exact tolerance can vary between different cell lines, so it is advisable to run a vehicle control (medium with the same final concentration of DMSO) to assess its effect on your specific cells.
Q5: How should I store my this compound stock solution?
A5: Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[4] These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][4]
Troubleshooting Guide
Problem: The this compound powder is not fully dissolving in DMSO.
-
Solution 1: Increase Energy Input. Ensure you are using mechanical assistance. Place the vial in an ultrasonic bath for 10-15 minutes or vortex vigorously.[1][2]
-
Solution 2: Gentle Heating. Warm the solution to 37°C in a water bath to increase solubility.[2] Do not overheat, as it may degrade the compound.
-
Solution 3: Check Solvent Quality. DMSO readily absorbs moisture from the air. Use fresh, anhydrous, high-purity DMSO to prepare your stock solution.[4]
Problem: The compound precipitates out of solution when I add it to my cell culture medium.
-
Solution 1: Lower the Final Concentration. The most common cause of precipitation is supersaturation in the aqueous medium. Try using a lower final concentration of this compound in your experiment.
-
Solution 2: Modify the Dilution Method. Instead of adding the stock solution directly to the full volume of medium, first dilute the stock into a small volume of medium, mix thoroughly, and then add this intermediate dilution to the final culture volume. This gradual change in solvent polarity can help keep the compound in solution.
-
Solution 3: Use Serum-Containing Medium. If your experimental design allows, add the compound to a medium containing fetal bovine serum (FBS) or other proteins. The proteins can bind to the compound and help to increase its apparent solubility.
-
Solution 4: Advanced Formulation. For persistent solubility issues, consider more advanced drug delivery strategies such as using co-solvents (e.g., PEG300, Tween 80), complexation with cyclodextrins, or creating solid dispersions.[7][8][9][10] These methods alter the physicochemical properties of the compound to improve its aqueous compatibility.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Molarity (approx.) | Notes | Reference |
| DMSO | 60 mg/mL | 249.74 mM | Sonication is recommended. | [1] |
| DMSO | 50 mg/mL | 208.12 mM | Use of ultrasonic bath and fresh DMSO is advised. | [4] |
| Chloroform | Soluble | Not Specified | --- | [5] |
| Dichloromethane | Soluble | Not Specified | --- | [5] |
| Ethyl Acetate | Soluble | Not Specified | --- | [5] |
| Acetone | Soluble | Not Specified | --- | [5] |
| Water | No Data Available | No Data Available | Assumed to be poorly soluble. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL (208 mM) Stock Solution in DMSO
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to make 1 mL of a 50 mg/mL solution, weigh 50 mg of the compound.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO. In this example, add 1 mL of DMSO to the 50 mg of powder.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic water bath for 15-20 minutes to ensure complete dissolution.[1][4] The solution should become clear.
-
Gentle Heating (Optional): If particulates remain, place the vial in a 37°C water bath for 10 minutes, followed by brief vortexing.[2]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the sterile stock solution into single-use, light-protected aliquots. Store at -20°C for up to one month or -80°C for up to six months.[2][4]
Protocol 2: Diluting Stock Solution for Cell Culture Use
-
Thaw: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate Volume: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make a 100 µM final concentration in 10 mL of medium from a 208 mM stock:
-
(100 µM) x (10 mL) = (208,000 µM) x (V₂)
-
V₂ = (1000 µM·mL) / 208,000 µM = 0.0048 mL or 0.48 µL
-
-
Serial Dilution (Recommended): To accurately pipette such a small volume, perform a serial dilution. First, dilute the 208 mM stock 1:100 in sterile DMSO to create a 2.08 mM intermediate stock. Then, add 4.8 µL of the 2.08 mM stock to your 10 mL of medium.
-
Addition to Medium: Add the calculated volume of stock solution to your pre-warmed cell culture medium. Immediately mix the medium thoroughly by gentle inversion or pipetting to disperse the compound and prevent localized high concentrations that could lead to precipitation.
-
Vehicle Control: Prepare a control culture containing the same final concentration of DMSO as the treated cultures.
Mandatory Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: this compound inhibits COX-1 and 5-LOX pathways.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound|61582-39-6|MSDS [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:61582-39-6 | Manufacturer ChemFaces [chemfaces.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
Acetylatractylodinol Stability and Degradation: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability testing of acetylatractylodinol and the characterization of its potential degradation products. Given the limited publicly available stability data specific to this compound, this guide integrates general principles of forced degradation studies for sesquiterpene lactones and outlines best practices for establishing a robust stability-indicating method.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing stability testing on this compound?
The primary objectives for conducting stability testing on this compound are:
-
To determine the intrinsic stability of the molecule and identify potential degradation pathways.[1][2][3]
-
To elucidate the structure of potential degradation products.[2]
-
To develop and validate a stability-indicating analytical method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[1]
-
To inform the selection of appropriate formulation, packaging, and storage conditions to ensure the safety, efficacy, and quality of the final drug product throughout its shelf life.[2]
Q2: Which functional groups in this compound are most susceptible to degradation?
While specific degradation pathways for this compound are not extensively documented, based on its structure as a sesquiterpene lactone, the following functional groups are likely susceptible to degradation:
-
Ester Linkage: The acetyl group is susceptible to hydrolysis under acidic or basic conditions, which would yield atractylodinol.
-
α,β-Unsaturated Carbonyl Systems: These Michael acceptors are reactive towards nucleophiles.[4] For instance, in alcoholic solutions, there could be an addition of the alcohol to these systems.[5][6]
-
Alkene Moieties: The double bonds within the structure are susceptible to oxidation.
Q3: What are the typical stress conditions for forced degradation studies of a compound like this compound?
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to generate the likely degradation products.[2] Typical conditions include:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperatures.
-
Base Hydrolysis: 0.1 M NaOH at room or elevated temperatures.
-
Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[2][7]
-
Thermal Degradation: Dry heat at temperatures exceeding accelerated stability conditions (e.g., 60-80°C).[8]
-
Photostability: Exposure to a combination of visible and UV light, as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | - The molecule is highly stable under the applied conditions.- The concentration of the stressor is too low.- The duration of the study is too short. | - Increase the concentration of the acid, base, or oxidizing agent.- Increase the temperature for thermal and hydrolytic studies.- Extend the duration of the stress testing. |
| Complete degradation of this compound. | - The stress conditions are too harsh. | - Reduce the concentration of the stressor.- Lower the temperature.- Shorten the exposure time. |
| Poor peak shape or resolution in HPLC analysis. | - Inappropriate column chemistry.- Mobile phase is not optimized.- Degradation products are co-eluting with the parent compound or other degradants. | - Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl).- Modify the mobile phase composition (e.g., pH, organic modifier, buffer concentration).- Adjust the gradient profile to improve separation. |
| Mass imbalance in the stability study. | - Some degradation products are not being detected by the analytical method (e.g., lack a UV chromophore).- Degradants are volatile or insoluble in the sample diluent.- Adsorption of the compound or its degradants to the container. | - Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel with a UV detector.- Ensure appropriate selection of the sample diluent.- Use silanized glassware or low-adsorption vials. |
Experimental Protocols
Forced Degradation Study Protocol
A general protocol for conducting a forced degradation study on this compound is outlined below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 48 hours. Dissolve the stressed sample to achieve a final concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose the solid drug substance and a solution (0.1 mg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Stability-Indicating HPLC Method (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradation Products | Peak Purity of this compound | Mass Balance (%) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | >0.999 | 99.5 |
| 0.1 M NaOH, RT, 8h | 18.5 | 3 | >0.999 | 99.2 |
| 3% H₂O₂, RT, 24h | 10.8 | 1 | >0.999 | 99.8 |
| Dry Heat, 80°C, 48h | 5.5 | 1 | >0.999 | 100.1 |
| Photolytic | 8.2 | 2 | >0.999 | 99.6 |
Visualizations
Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
Potential Degradation Pathways
Caption: Hypothetical degradation pathways for this compound.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. forced degradation study: Topics by Science.gov [science.gov]
Technical Support Center: Optimizing Click Chemistry Reactions for Acetylatractylodinol
Welcome to the technical support center for optimizing reaction conditions for the click chemistry of Acetylatractylodinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in click chemistry?
A1: this compound is a natural product isolated from Atractylodes lancea. It contains a terminal alkyne functional group, making it a suitable reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1] This reaction allows for the efficient and specific conjugation of this compound to molecules containing an azide group.
Q2: What type of click chemistry reaction is applicable to this compound?
A2: this compound, possessing a terminal alkyne, is ideal for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between this compound and an azide-functionalized molecule. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) could also be a possibility, which would yield the 1,5-disubstituted triazole regioisomer.[2]
Q3: What are the essential reagents for performing a CuAAC reaction with this compound?
A3: The core components for a successful CuAAC reaction are:
-
This compound (the alkyne component)
-
An azide-containing molecule of interest
-
A copper(I) catalyst
-
A reducing agent (if starting with a copper(II) salt)
-
Optional: A copper-coordinating ligand
-
An appropriate solvent system
Q4: Which copper source is best for the reaction?
A4: Copper(I) salts like copper(I) bromide (CuBr) or copper(I) iodide (CuI) can be used directly. However, it is more common to generate the active Cu(I) catalyst in situ from a more stable and soluble copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[2] This method helps to maintain a low concentration of the active Cu(I) catalyst, minimizing side reactions.
Q5: What is the role of a ligand in the reaction?
A5: Ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or bathocuproine disulfonate (BCS), can accelerate the reaction and protect the Cu(I) catalyst from oxidation and disproportionation. They also prevent the precipitation of copper acetylides and can improve the reaction's efficiency and reproducibility, especially in complex biological media.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Oxidation of Cu(I) to Cu(II).2. Poor Reagent Quality: Degradation of this compound or the azide partner.3. Inappropriate Solvent: Poor solubility of reactants or catalyst.4. Insufficient Reaction Time or Temperature. 5. Presence of Inhibitors: Chelating agents (e.g., EDTA) or high concentrations of thiols in the reaction mixture. | 1. Catalyst: Use fresh reducing agent (e.g., sodium ascorbate) in excess (2-5 equivalents). Degas solvents to remove oxygen. Consider using a protective ligand like TBTA.2. Reagents: Verify the purity and integrity of starting materials using techniques like NMR or mass spectrometry.3. Solvent: Use a solvent system known to be effective for CuAAC, such as a mixture of water with t-butanol, DMSO, or DMF to ensure all components are fully dissolved.4. Reaction Conditions: Increase reaction time. Gentle heating (e.g., 37-45 °C) can sometimes improve yields, but monitor for degradation of sensitive substrates.5. Inhibitors: Purify starting materials to remove interfering substances. For biological samples, consider protein precipitation or buffer exchange. |
| Reaction Irreproducibility | 1. Oxygen Sensitivity: Inconsistent removal of oxygen from the reaction.2. Reagent Preparation: Inconsistent concentrations or addition order of reagents.3. Purity of this compound: Batch-to-batch variations in purity. | 1. Oxygen: Standardize the degassing procedure for all solvents and solutions (e.g., sparging with argon or nitrogen, or using freeze-pump-thaw cycles).2. Procedure: Follow a consistent order of addition. A common practice is to pre-mix the azide and alkyne, then add the copper catalyst and finally initiate the reaction by adding the reducing agent.3. Purity: Characterize each new batch of this compound to ensure consistent quality. |
| Formation of Side Products | 1. Alkyne Homocoupling (Glaser Coupling): Dimerization of this compound.2. Degradation of Reactants: this compound or the azide partner may be unstable under the reaction conditions. | 1. Homocoupling: This is often promoted by oxygen and high concentrations of Cu(I). Ensure thorough deoxygenation and use a ligand. Adding the copper catalyst slowly can help maintain a low active catalyst concentration.2. Degradation: Analyze the stability of your specific azide partner under the reaction conditions. If necessary, use milder conditions (lower temperature, shorter reaction time) or protect sensitive functional groups. |
| Difficulty in Product Purification | 1. Residual Copper: The copper catalyst can be difficult to remove completely.2. Excess Ligand: Hydrophobic ligands like TBTA can be challenging to separate from the product. | 1. Copper Removal: Use a copper chelating resin or perform a wash with an aqueous solution of a chelator like EDTA or ammonia/ammonium chloride.2. Ligand Removal: If using a water-insoluble ligand, it can often be removed by precipitation or extraction. Alternatively, consider using a water-soluble ligand like BCS for easier removal during aqueous workup. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound
This protocol is a starting point and may require optimization for specific azide partners.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of copper(II) sulfate (CuSO₄·5H₂O) in water.
-
(Optional) Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in order:
-
10 µL of 10 mM this compound solution (0.1 µmol, 1 equivalent).
-
10 µL of 10 mM azide solution (0.1 µmol, 1 equivalent).
-
Solvent (e.g., a 1:1 mixture of water:t-butanol) to a final volume of 90 µL.
-
(Optional) 1 µL of 10 mM TBTA solution (0.01 µmol, 0.1 equivalents).
-
-
Vortex the mixture gently.
-
-
Reaction Initiation:
-
Add 5 µL of 10 mM CuSO₄ solution (0.05 µmol, 0.5 equivalents).
-
Add 5 µL of 50 mM sodium ascorbate solution (0.25 µmol, 2.5 equivalents).
-
The final reaction volume is 100 µL.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or HPLC.
-
-
Workup and Purification:
-
The product can be purified by standard chromatographic techniques. To quench the reaction and remove copper, the mixture can be passed through a small column of copper-chelating resin.
-
Visualizations
Experimental Workflow
Caption: A typical workflow for this compound click chemistry.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common click reaction issues.
Copper Catalysis Cycle
Caption: The catalytic cycle for the CuAAC reaction.
References
Troubleshooting Acetylatractylodinol in vitro assay variability
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Acetylatractylodinol in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro activities?
This compound is a natural polyacetylene compound isolated from the rhizomes of plants such as Atractylodes lancea.[1][2][3] Its primary reported in vitro activities include antioxidant effects and the inhibition of cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX) enzymes, which are key to the arachidonic acid cascade.[2][4]
Q2: What are the recommended solvents and storage conditions for this compound?
Proper handling and storage are critical to ensure the stability and activity of this compound. The compound is soluble in several organic solvents but has poor water solubility.[2][5][6]
Table 1: Physicochemical Properties and Storage of this compound
| Property | Value / Recommendation | Source |
| CAS Number | 61582-39-6 | [1][4][7] |
| Molecular Formula | C₁₅H₁₂O₃ | [4][7] |
| Molecular Weight | 240.25 g/mol | [4][7] |
| Recommended Solvents | DMSO (up to 60 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2][4] | Sonication is recommended to aid dissolution in DMSO.[4] |
| Powder Storage | Store at -20°C for up to 3 years.[4] | Keep protected from light. |
| Stock Solution Storage | Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][3][8] | Avoid repeated freeze-thaw cycles and protect from light.[8] |
Troubleshooting Guide for Assay Variability
High variability is a common issue in cell-based assays. This section addresses specific problems you may encounter.
Q3: I am observing high variability between my replicates. What are the common causes and how can I fix them?
High replicate variability can invalidate your results. The issue often stems from pre-analytical or analytical inconsistencies.[9] Common culprits include inconsistent cell seeding, improper reagent handling, or edge effects in microplates.
Troubleshooting Steps:
-
Cell Seeding and Culture: Ensure your cells are in the exponential growth phase and have high viability (>90%) before seeding.[10] Use a calibrated pipette and mix the cell suspension thoroughly between plating to ensure a uniform cell number per well.[11]
-
Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is non-toxic to the cells.
-
Plate Handling: Be mindful of the "edge effect," where wells on the perimeter of a microplate evaporate faster, leading to altered cell growth and compound concentrations.[12] To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.
-
Assay Execution: Ensure all reagents are equilibrated to the appropriate temperature before use.[10] Standardize incubation times and washing steps to minimize operator-dependent differences.[9]
Caption: Troubleshooting workflow for high assay variability.
Q4: My cell viability assay (e.g., MTT) results are inconsistent. Could this compound be interfering with the assay?
Yes, this is a critical consideration. Natural products, especially colored or antioxidant compounds, can interfere with common colorimetric and fluorometric viability assays.[12][13] The MTT assay, for instance, relies on cellular metabolic activity to reduce a tetrazolium salt to a colored formazan product.[14]
Potential Interferences:
-
Chemical Reduction: As an antioxidant, this compound could directly reduce the MTT reagent, leading to a false positive signal (appearing as higher viability).[1][13]
-
Optical Interference: If the compound has a similar absorbance spectrum to the formazan product, it can artificially inflate or decrease the reading.
-
Metabolic Alterations: The compound might alter cellular metabolism without affecting true viability, skewing results from metabolism-based assays.[14]
How to Check for Interference: Run a "compound-only" control. Add this compound at the highest concentration used in your experiment to cell-free media in a well. Then, perform the assay as usual (add MTT, then solubilizer). If you see a color change and a significant absorbance reading, your compound is interfering with the assay chemistry.[13] In this case, you should use an orthogonal assay that measures a different marker of cell viability, such as membrane integrity (e.g., LDH release or Trypan Blue) or ATP content (e.g., CellTiter-Glo®).
Experimental Protocols
This section provides a detailed methodology for a common assay used to evaluate the effect of this compound.
Protocol: Cell Viability Assessment using MTT Assay
This protocol describes a method to determine the effect of this compound on the viability of adherent cells in a 96-well format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target adherent cell line
-
Complete cell culture medium
-
Serum-free cell culture medium[12]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Formazan Solubilization Solution (e.g., DMSO or 0.04 N HCl in isopropanol)[12]
-
Sterile 96-well clear-bottom cell culture plates
-
Spectrophotometer (plate reader)
Workflow:
Caption: Experimental workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cells into the inner 60 wells of a 96-well plate at a pre-determined optimal density. Add 100 µL of sterile PBS to the outer 36 wells to reduce evaporation. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. Remove the seeding medium from the cells and add 100 µL of the compound dilutions. Include the following controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used.
-
Compound Interference Control: Wells with medium and compound, but no cells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Carefully aspirate the medium. Add 100 µL of MTT solution (diluted to 0.5 mg/mL in serum-free medium) to each well.[12]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, protected from light. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Aspirate the MTT solution. Add 100 µL of DMSO to each well and mix thoroughly on a plate shaker for 10 minutes to dissolve the crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use 650 nm as a reference wavelength if desired.
-
Analysis: Subtract the absorbance of the "compound interference control" from your treated wells. Normalize the data to the vehicle control to calculate the percentage of cell viability.
Signaling Pathways
This compound has been shown to inhibit key enzymes in the arachidonic acid inflammatory pathway. Related compounds from the same plant genus also affect other major signaling cascades.
Inhibition of Eicosanoid Production: this compound can inhibit the 5-LOX and COX-1 enzymes.[2][4] These enzymes are responsible for converting arachidonic acid into pro-inflammatory eicosanoids like leukotrienes and prostaglandins, respectively.[15]
Caption: this compound's inhibitory action on the Arachidonic Acid pathway.
Potential for Cross-Talk with Other Pathways: Researchers should be aware that compounds from Atractylodes may have multiple targets. For example, Atractylenolide I, a structurally related sesquiterpenoid from the same genus, has been shown to induce apoptosis by inhibiting the JAK2/STAT3 signaling pathway in cancer cells.[16] While this has not been demonstrated for this compound specifically, it represents a potential pathway to investigate if unexpected anti-proliferative or pro-apoptotic effects are observed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:61582-39-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C15H12O3 | CID 5315531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Is Your MTT Assay the Right Choice? [promega.kr]
- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Atractylenolide I Induces Apoptosis and Suppresses Glycolysis by Blocking the JAK2/STAT3 Signaling Pathway in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of Acetylatractylodinol
Welcome to the technical support center for the purification of Acetylatractylodinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the extraction, separation, and purification of this bioactive polyacetylene from Atractylodes species.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
FAQ 1: Stability & Degradation
Question: My final product shows extra peaks on HPLC analysis that were not present in the initial crude extract. What could be happening?
Answer: This is a common issue related to the inherent instability of polyacetylenes like this compound. The primary cause is likely isomerization and degradation.
-
Isomerization: (1E)-acetylatractylodinol, the naturally predominant and more stable isomer, can rapidly convert to (1Z)-acetylatractylodinol.[1][2] This process can be accelerated by exposure to light, particularly sunlight during processing or drying of the rhizomes.[1] The (1Z) isomer is known to be less stable and may degrade more quickly.[1][2]
-
Degradation: Polyacetylenes are susceptible to degradation under harsh pH conditions, oxidation, and elevated temperatures.[3][4][5] Exposure to acidic or basic conditions during extraction or chromatography can lead to the formation of degradation products.[4][6]
Troubleshooting Steps:
-
Minimize Light Exposure: Protect all samples, extracts, and fractions from direct light by using amber glassware or wrapping containers in aluminum foil.
-
Temperature Control: Perform extraction and purification steps at low temperatures whenever possible. Store extracts and purified fractions at -20°C or -80°C.[7]
-
Use Neutral pH: Ensure that solvents and buffers used throughout the purification process are neutral and free of acidic or basic contaminants.
-
Inert Atmosphere: For long-term storage or sensitive steps, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
FAQ 2: Extraction Efficiency
Question: My yield of this compound from the crude extract is very low. How can I improve the extraction efficiency?
Answer: Low extraction efficiency can be influenced by the choice of solvent, the processing of the raw plant material, and the extraction technique.
-
Solvent Selection: this compound is soluble in various organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[8] Using a non-polar or moderately polar solvent is typically effective for extracting polyacetylenes. An n-hexane extract has been shown to contain this compound and other related compounds.[8]
-
Plant Material Processing: The way the Atractylodes rhizomes are processed can impact extraction yields. For instance, stir-frying the rhizomes with bran has been reported to decrease the extraction efficiency of some polyacetylenes compared to using the crude, unprocessed rhizomes.[1]
-
Extraction Method: The choice of extraction method (e.g., maceration, soxhlet, ultrasonic, supercritical fluid extraction) will significantly affect the efficiency and the profile of co-extracted compounds.
Troubleshooting Steps:
-
Optimize Solvent: Perform small-scale trial extractions with different solvents (e.g., n-hexane, ethyl acetate, dichloromethane) to determine the optimal one for your specific plant material.
-
Evaluate Raw Material: If possible, use crude, unprocessed rhizomes to maximize the initial yield of polyacetylenes.[1]
-
Enhance Extraction: Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time, which can also help minimize degradation.
FAQ 3: Chromatographic Separation
Question: I'm having trouble separating this compound from other closely related compounds, such as Atractylodin and Atractylodinol, using column chromatography. What can I do?
Answer: Co-elution of structurally similar compounds is a major challenge in purifying natural products. This compound is often found alongside other polyacetylenes and sesquiterpenoids in Atractylodes extracts.[9][10] Achieving high purity often requires a multi-step chromatographic approach.
Troubleshooting Steps:
-
Column Type: If you are using normal-phase silica gel and experiencing poor separation or degradation, consider alternative stationary phases.
-
Deactivated Silica: Silica gel can be acidic and cause degradation of sensitive compounds.[6][11] You can deactivate silica by washing it with a solvent mixture containing a small amount of a base like triethylamine or ammonia.
-
Reversed-Phase Chromatography: Using a C18 or other reversed-phase column can offer a different selectivity, potentially resolving compounds that co-elute on silica.
-
-
Solvent System Optimization: The key to good separation is finding the right solvent system.
-
Run a series of Thin Layer Chromatography (TLC) plates with different solvent systems to find the one that gives the best separation between your target compound and impurities.[11]
-
For normal-phase chromatography, a gradient elution starting from a non-polar solvent (like n-hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate) is typically effective.
-
-
Multi-Step Purification: It is unlikely that a single column chromatography step will yield a pure product. A common strategy is to use an initial flash chromatography step for crude fractionation, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[12]
Quantitative Data Summary
While specific comparative data for this compound purification is not abundant in the literature, the following table provides a general framework for evaluating different purification strategies. Researchers should build upon this by meticulously recording their own experimental data.
| Purification Step | Stationary Phase | Mobile Phase System (Example) | Purity Achieved (Hypothetical) | Yield (Hypothetical) | Key Challenge Addressed |
| Initial Fractionation | Silica Gel (200-300 mesh) | n-Hexane / Ethyl Acetate Gradient | 40-60% | 80-90% | Removal of highly polar and non-polar impurities. |
| Secondary Column | Sephadex LH-20 | Methanol or Chloroform/Methanol | 70-85% | 60-70% | Separation by molecular size; removes pigments. |
| Final Polishing | Preparative RP-HPLC (C18) | Acetonitrile / Water Gradient | >98% | 40-50% | Resolution of closely related structural analogs. |
Experimental Protocols
Protocol 1: General Extraction and Initial Fractionation
This protocol describes a general method for obtaining a crude extract enriched with this compound.
-
Preparation: Air-dry the rhizomes of Atractylodes lancea in the shade to prevent photodegradation. Grind the dried rhizomes into a coarse powder.
-
Extraction: Macerate 1 kg of the powdered rhizomes in 5 L of 95% ethanol at room temperature for 72 hours, with occasional agitation. Filter the mixture and concentrate the filtrate under reduced pressure at 40°C to obtain the crude ethanol extract.
-
Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane and then ethyl acetate. The polyacetylenes, including this compound, will primarily be in the n-hexane and ethyl acetate fractions.
-
Initial Column Chromatography:
-
Apply the concentrated ethyl acetate fraction to a silica gel column (200-300 mesh).
-
Elute the column using a step gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC, visualizing with UV light (254 nm) and/or an anisaldehyde-sulfuric acid stain.
-
Combine fractions containing the target compound based on the TLC profile.
-
Protocol 2: Troubleshooting TLC for Stability
This protocol helps determine if this compound is degrading on the silica gel plate.[11]
-
Spotting: On a square TLC plate, spot the sample in the bottom-left corner.
-
First Dimension: Develop the plate using an appropriate solvent system.
-
Drying & Rotation: Remove the plate and allow it to dry completely in a fume hood. Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now along the bottom.
-
Second Dimension: Develop the plate again in the same solvent system.
-
Analysis:
-
Stable Compounds: If the compound is stable on silica, all spots will appear along the diagonal of the plate.
-
Unstable Compounds: If this compound is degrading, new spots will appear below the diagonal, representing the degradation products formed during the chromatography.
-
Visualizations
Purification Workflow
Caption: A flowchart illustrating the multi-step process for extracting and purifying this compound.
Compound Stability Logic
Caption: A decision-making diagram for diagnosing and addressing the stability of a compound during TLC/silica gel chromatography.
References
- 1. Polyacetylenic compounds from Atractylodes rhizomes -The Korea Journal of Herbology | 학회 [koreascience.kr]
- 2. Atractylodis Rhizoma: A review of its traditional uses, phytochemistry, pharmacology, toxicology and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS:61582-39-6 | Manufacturer ChemFaces [chemfaces.com]
- 9. Pharmacological effects of medicinal components of Atractylodes lancea (Thunb.) DC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Acetylatractylodinol Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Acetylatractylodinol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges affecting its oral bioavailability?
A1: this compound is a natural compound isolated from Atractylodes lancea that has demonstrated antioxidant properties.[1][2] The primary challenge anticipated for its oral bioavailability is its likely poor aqueous solubility, a common characteristic of many phenolic compounds.[3] Poor solubility can lead to low dissolution rates in the gastrointestinal (GI) tract, resulting in limited absorption and reduced overall bioavailability.[4][5][6] Additionally, its stability in the GI tract and susceptibility to first-pass metabolism could further limit its systemic availability.[3][7]
Q2: What are the initial steps to consider when formulating this compound for improved oral absorption?
A2: A critical first step is to characterize the physicochemical properties of this compound, particularly its solubility and permeability, to classify it according to the Biopharmaceutics Classification System (BCS).[5][8] Most likely, it will fall under BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Based on this classification, you can select an appropriate formulation strategy. Initial strategies often focus on enhancing the dissolution rate.[4][9]
Q3: Can particle size reduction be an effective strategy for this compound?
A3: Yes, particle size reduction is a fundamental approach to increase the surface area of a drug, which can lead to an enhanced dissolution rate.[10][11] Techniques such as micronization and nanosizing can be employed.[4][12][13] However, for this to be effective, the dissolution of this compound must be the rate-limiting step for absorption.
Troubleshooting Guide
Issue 1: Poor dissolution of this compound in preclinical studies.
This is a common issue for poorly soluble compounds. The following troubleshooting steps can be taken:
Troubleshooting Steps:
-
Particle Size Reduction:
-
Formulation with Excipients:
-
Solid Dispersions: Consider creating a solid dispersion of this compound in a hydrophilic carrier.[4][14] This involves dispersing the drug in a polymer matrix to improve its wettability and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective.[4][9] These formulations form microemulsions in the GI tract, which can keep the drug in a solubilized state.
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its solubility.[4]
-
Quantitative Data Summary: Comparison of Formulation Strategies
| Formulation Strategy | Key Parameters | Expected Outcome on Bioavailability |
| Micronization | Particle Size (μm), Dissolution Rate (mg/L/min) | Moderate Increase |
| Nanosuspension | Particle Size (nm), Saturation Solubility (mg/L) | Significant Increase |
| Solid Dispersion | Drug:Carrier Ratio, In vitro Drug Release (%) | High Increase |
| SEDDS | Oil:Surfactant:Cosurfactant Ratio, Emulsion Droplet Size (nm) | Very High Increase |
| Cyclodextrin Complex | Molar Ratio of Drug:Cyclodextrin, Complexation Efficiency (%) | Moderate to High Increase |
Issue 2: High inter-individual variability in the plasma concentration of this compound.
High variability can be due to a number of factors related to the drug's formulation and its interaction with the physiological environment.
Troubleshooting Steps:
-
Evaluate Food Effects:
-
The presence of food can significantly impact the absorption of poorly soluble drugs. Fatty meals, for instance, can sometimes enhance the absorption of lipophilic compounds.[4] Conduct studies in both fasted and fed states to understand this effect.
-
-
Stabilize the Formulation:
-
If using an amorphous form of this compound (e.g., in a solid dispersion), ensure it is physically and chemically stable and does not recrystallize in the GI tract.
-
-
Consider Advanced Delivery Systems:
-
Lipid-based formulations like SEDDS can often reduce variability by creating a more consistent environment for drug dissolution and absorption.[9]
-
Experimental Protocols
Protocol 1: Preparation of an this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer carrier (e.g., PVP K30, HPMC), and a suitable solvent (e.g., ethanol, methanol).
-
Procedure:
-
Dissolve both this compound and the polymer carrier in the solvent at a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-carrier weight ratio).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.
-
-
Characterization: Analyze the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug, and X-ray Diffraction (XRD) to check for crystallinity. Perform in vitro dissolution studies to assess the enhancement in drug release.
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure:
-
Fill the dissolution vessels with 900 mL of the dissolution medium, maintained at 37 ± 0.5 °C.
-
Place a known amount of the this compound formulation (e.g., pure drug, solid dispersion) in each vessel.
-
Rotate the paddles at a specified speed (e.g., 50 or 75 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released over time.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 13. veranova.com [veranova.com]
- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
Preventing the degradation of Acetylatractylodinol in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Acetylatractylodinol in solution. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Troubleshooting Guides & FAQs
Q1: My this compound solution is losing potency over a short period. What are the likely causes?
A1: The degradation of this compound in solution is primarily influenced by several factors, including pH, temperature, and the solvent used. As a sesquiterpene lactone, it is susceptible to hydrolysis, particularly at neutral to alkaline pH. Elevated temperatures can also accelerate degradation.
Q2: What is the optimal pH for storing this compound solutions?
A2: Based on studies of similar sesquiterpene lactones, a slightly acidic pH is generally recommended for enhanced stability. Sesquiterpene lactones have shown greater stability at pH 5.5 compared to neutral pH (7.4).[1][2] Therefore, preparing and storing your this compound solution in a buffer with a pH in the range of 4-6 is advisable.
Q3: I need to heat my this compound solution for my experiment. How will this affect its stability?
A3: Heating will likely accelerate the degradation of this compound. Studies on related compounds show a direct correlation between increased temperature and a higher rate of degradation.[3] It is recommended to minimize the duration and temperature of heating whenever possible. If heating is unavoidable, conduct preliminary experiments to quantify the extent of degradation under your specific conditions.
Q4: What are the best solvents for dissolving and storing this compound?
A4: While specific data for this compound is limited, for many sesquiterpene lactones, a common solvent is Dimethyl Sulfoxide (DMSO), often used for preparing stock solutions. For aqueous solutions, the use of a suitable buffer is critical. Some studies on other sesquiterpene lactones have used ethanolic solutions for tinctures.[4][5] However, the stability in alcohol may be limited over long periods, with degradation observed at room temperature and above.[3] For long-term storage, it is recommended to store stock solutions in anhydrous DMSO at -20°C or -80°C and to prepare fresh aqueous solutions for experiments.
Q5: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?
A5: Degradation can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation. LC-MS can be further used to identify the mass of the degradation products, which can help in elucidating the degradation pathway. A common degradation pathway for sesquiterpene lactones with side chains involves the loss of that side chain.[1][2]
Summary of Stability Factors for Sesquiterpene Lactones (as a proxy for this compound)
| Factor | Condition | Effect on Stability | Recommendation |
| pH | Acidic (e.g., pH 5.5) | More Stable[1][2] | Use a buffer in the pH range of 4-6. |
| Neutral (e.g., pH 7.4) | Less Stable, potential loss of side chains[1][2] | Avoid prolonged storage at neutral pH. | |
| Alkaline | Likely to be unstable | Avoid alkaline conditions. | |
| Temperature | Low (e.g., 4°C, -20°C, -80°C) | More Stable | Store stock solutions at low temperatures. |
| Room Temperature (e.g., 25°C) | Moderate Degradation over time[3] | Prepare fresh solutions for daily use. | |
| Elevated (e.g., 37°C and above) | Accelerated Degradation[1][2][3] | Minimize exposure to high temperatures. | |
| Solvent | DMSO (anhydrous) | Good for stock solutions | Prepare high-concentration stock solutions and store at low temperatures. |
| Ethanol/Water mixtures | Degradation observed over time[3][4] | Use with caution for long-term storage. | |
| Aqueous Buffers | Stability is pH-dependent | Use acidic buffers for better stability. |
Experimental Protocols
Protocol: Stability Testing of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound under various conditions.
1. Materials:
- This compound
- Solvents (e.g., DMSO, Ethanol)
- Buffers of various pH values (e.g., pH 4, 5, 6, 7, 8)
- HPLC or LC-MS system
- Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
- Volumetric flasks and pipettes
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound.
- Dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution.
3. Preparation of Test Solutions:
- Dilute the stock solution with the respective buffers or solvents to achieve the desired final concentration for the experiment.
- Prepare separate solutions for each condition to be tested (e.g., different pH values and temperatures).
4. Incubation:
- Aliquot the test solutions into vials.
- Place the vials in the respective temperature-controlled environments.
- At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from each condition.
5. Analysis:
- Immediately analyze the withdrawn samples using a validated HPLC or LC-MS method.
- Quantify the peak area of this compound at each time point.
6. Data Analysis:
- Plot the concentration or peak area of this compound as a function of time for each condition.
- Determine the degradation rate constant and half-life for each condition.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: General workflow for experimental stability testing.
References
- 1. Thieme E-Books & E-Journals - [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Light sensitivity and handling precautions for Acetylatractylodinol
This technical support guide is designed for researchers, scientists, and drug development professionals working with Acetylatractylodinol. It provides essential information regarding its light sensitivity and outlines necessary handling precautions to ensure experimental accuracy and compound integrity.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: Yes, this compound is a photosensitive compound. Exposure to light, particularly UV and certain wavelengths of visible light, can lead to its degradation. It is crucial to protect it from light during storage and handling to maintain its purity and activity.[1][2]
Q2: How should I properly store this compound?
A2: Proper storage is critical for the stability of this compound. Recommendations vary depending on whether the compound is in solid form or in solution.
Storage Conditions for this compound
| Form | Storage Temperature | Duration | Light Conditions |
| Powder | -20°C | Up to 3 years | Protect from light |
| In Solvent | -80°C | Up to 1 year | Protect from light |
Note: For short-term storage of solutions, some suppliers suggest -20°C for up to one month, always with protection from light. It is advisable to prepare solutions fresh for each experiment to minimize degradation.
Q3: What are the initial signs of this compound degradation?
A3: Degradation of this compound may not always be visually apparent. However, researchers might observe a decrease in the compound's efficacy in biological assays, leading to inconsistent or unexpected results. In analytical techniques such as HPLC or LC-MS, the appearance of new, unexpected peaks or a decrease in the area of the parent compound's peak can indicate degradation.
Q4: What general safety precautions should I take when handling this compound?
A4: Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of the powder or aerosols.[1][2] Avoid contact with skin and eyes.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
This is a common problem when working with photosensitive compounds and can often be traced back to degradation.
References
Acetylatractylodinol Stability: A Technical Guide to Freeze-Thaw Cycles
For researchers, scientists, and drug development professionals working with Acetylatractylodinol, ensuring its stability during experimental procedures is paramount. This technical support center provides essential guidance on the impact of freeze-thaw cycles on the stability of this compound, offering troubleshooting advice and frequently asked questions to navigate potential challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is a freeze-thaw cycle and why is it important for this compound stability testing?
A freeze-thaw cycle is the process of freezing a substance and then thawing it back to a liquid state. In a laboratory setting, this typically involves freezing a solution of this compound (e.g., at -20°C or -80°C) and then allowing it to return to room temperature. This process is critical for assessing the stability of a drug substance under conditions it might experience during shipping, storage, and handling. Repeated freeze-thaw cycles can introduce physical and chemical stresses on the molecule, potentially leading to degradation, aggregation, or precipitation.
Q2: How many freeze-thaw cycles should I perform on my this compound samples?
The number of freeze-thaw cycles to perform depends on the intended application and regulatory guidelines. For general laboratory research, a minimum of three to five cycles is often recommended to provide a reasonable indication of stability. However, for drug development purposes, more extensive studies with a higher number of cycles may be necessary to simulate real-world conditions.
Q3: What are the potential degradation pathways for this compound during freeze-thaw cycles?
While specific degradation pathways for this compound under freeze-thaw stress have not been extensively documented in publicly available literature, compounds with similar functional groups (such as esters and polyacetylenes) can be susceptible to certain degradation mechanisms. Potential pathways could include:
-
Hydrolysis: The ester group in this compound could be susceptible to hydrolysis, especially if the solvent contains water and experiences pH shifts during the freezing process. This would result in the formation of atractylodinol and acetic acid.
-
Oxidation: The polyacetylene chain could be prone to oxidation, particularly if the solution is not properly degassed or if it comes into contact with oxidative species.
-
Polymerization/Aggregation: The unsaturated nature of the molecule could potentially lead to polymerization or aggregation upon stress.
Q4: What analytical methods are suitable for assessing the stability of this compound after freeze-thaw cycles?
High-Performance Liquid Chromatography (HPLC) is a highly suitable method for quantifying the stability of this compound. A stability-indicating HPLC method can separate the intact drug from any potential degradants, allowing for accurate quantification of the remaining active compound. Key parameters to monitor include the peak area (or height) of this compound and the appearance of any new peaks that might correspond to degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or cloudiness observed in the this compound solution after thawing. | The solubility of this compound may have been exceeded in the chosen solvent at lower temperatures. The freeze-thaw process can also promote precipitation. | - Consider using a different solvent or a co-solvent system to improve solubility.- Decrease the concentration of the this compound solution.- After thawing, gently vortex or sonicate the sample to see if it redissolves. Ensure the compound is fully dissolved before analysis. |
| A significant decrease in the peak area of this compound is observed in the HPLC analysis. | This indicates degradation of the compound. | - Reduce the number of freeze-thaw cycles if possible.- Ensure the storage temperature is appropriate and consistent.- Analyze the sample for potential degradation products to understand the degradation pathway.- Consider adding antioxidants or using degassed solvents if oxidation is suspected. |
| New, unidentified peaks appear in the HPLC chromatogram after freeze-thaw cycles. | These are likely degradation products of this compound. | - Use a mass spectrometer (LC-MS) to identify the mass of the new peaks and propose potential structures for the degradants.- Adjust the HPLC method (e.g., gradient, mobile phase) to achieve better separation and characterization of the new peaks. |
| Inconsistent results are obtained between different aliquots of the same sample. | This could be due to non-uniform freezing or thawing, or issues with sample handling. | - Ensure all aliquots are of the same volume and are frozen and thawed at the same rate.- Mix the sample thoroughly (but gently) after thawing and before taking an aliquot for analysis.- Use a controlled-rate freezer if available for more consistent freezing. |
Data Presentation
The following table provides a hypothetical example of how to present quantitative data from a freeze-thaw stability study of this compound.
| Number of Freeze-Thaw Cycles | Concentration (µg/mL) | Peak Area (arbitrary units) | % Recovery | Purity (%) | Observations |
| 0 (Control) | 100 | 1,250,000 | 100.0 | 99.8 | Clear, colorless solution |
| 1 | 100 | 1,245,000 | 99.6 | 99.7 | Clear, colorless solution |
| 3 | 100 | 1,220,000 | 97.6 | 99.5 | Clear, colorless solution |
| 5 | 100 | 1,190,000 | 95.2 | 99.1 | Slight opalescence noted |
Experimental Protocols
Protocol: Freeze-Thaw Stability Study of this compound
1. Objective: To assess the stability of this compound in a given solvent system when subjected to multiple freeze-thaw cycles.
2. Materials:
-
This compound (of known purity)
-
Solvent (e.g., DMSO, Ethanol, or a relevant buffer)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Cryovials or other suitable storage tubes
-
-20°C or -80°C freezer
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
3. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
From the stock solution, prepare several aliquots in cryovials. The volume of each aliquot should be sufficient for at least one HPLC analysis.
-
Prepare a "time-zero" control sample by immediately analyzing one of the freshly prepared aliquots.
-
-
Freeze-Thaw Cycling:
-
Place the remaining aliquots in a freezer at the desired temperature (-20°C or -80°C) for a specified period (e.g., 12-24 hours).
-
Remove the aliquots from the freezer and allow them to thaw completely at room temperature.
-
Visually inspect the samples for any changes in appearance (e.g., color change, precipitation).
-
Once thawed, one aliquot is taken for analysis. This constitutes one freeze-thaw cycle.
-
Place the remaining aliquots back in the freezer to begin the next cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (e.g., 3, 5, or more).
-
-
Analysis:
-
Analyze the control sample and the sample from each freeze-thaw cycle by a validated, stability-indicating HPLC method.
-
Quantify the amount of this compound remaining in each sample by comparing its peak area to that of the control (time-zero) sample.
-
Calculate the percentage recovery at each time point.
-
Monitor the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products.
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining after each freeze-thaw cycle using the following formula: % Recovery = (Peak Area of Sample / Peak Area of Control) * 100
-
Record any changes in the physical appearance of the solution.
-
Summarize the data in a table and consider plotting the percentage recovery versus the number of freeze-thaw cycles.
Mandatory Visualization
Validation & Comparative
Acetylatractylodinol vs. Atractylodin: A Comparative Analysis for Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological properties of two related natural compounds, acetylatractylodinol and atractylodin, derived from the medicinal plant Atractylodes lancea. This guide provides a comparative overview of their known biological activities, underlying mechanisms of action, and supporting experimental data.
Introduction
This compound and atractylodin are two polyacetylene compounds isolated from the rhizomes of Atractylodes lancea, a plant with a long history of use in traditional medicine. While both compounds share a common origin, the available scientific literature reveals a significant disparity in the depth of research concerning their pharmacological profiles. Atractylodin has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. In contrast, this compound is primarily characterized as an antioxidant, with a notable lack of comprehensive biological data. This guide aims to summarize the current state of knowledge on both compounds to inform future research and drug development efforts.
Chemical Structures
The chemical structures of this compound and atractylodin are presented below. The key difference lies in the presence of an acetyl group on the terminal alcohol of this compound.
Atractylodin [1]
-
Formula: C₁₃H₁₀O
-
Molecular Weight: 182.22 g/mol
-
IUPAC Name: (2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diyne
This compound [2]
-
Formula: C₁₅H₁₂O₃
-
Molecular Weight: 240.25 g/mol
-
IUPAC Name: [(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diynyl] acetate
Comparative Overview of Biological Activities
The following table summarizes the known biological activities of this compound and atractylodin based on available literature.
| Biological Activity | This compound | Atractylodin |
| Anti-inflammatory | Limited data, primarily noted for antioxidant activity.[3][4][5][6] | Yes.[7][8][9] |
| Anti-cancer | No significant data available. | Yes.[10][11][12] |
| Neuroprotective | No significant data available. | Yes. |
| Antioxidant | Yes.[3][4][5][6] | Yes. |
Atractylodin: A Multi-Target Compound
Atractylodin has demonstrated a range of pharmacological effects, positioning it as a compound of interest for further investigation in various therapeutic areas.
Anti-inflammatory Activity
Atractylodin has been shown to exert anti-inflammatory effects in various preclinical models. Notably, it has been found to ameliorate colitis in mouse models.[7] Daily administration of atractylodin (40 mg/kg) increased the survival rate of mice in a dextran sodium sulfate (DSS)-induced colitis model.[7][13] The anti-inflammatory actions of atractylodin are attributed to its ability to modulate key inflammatory signaling pathways.
Anti-cancer Activity
Atractylodin exhibits cytotoxic activity against various cancer cell lines, with a notable focus on cholangiocarcinoma (CCA).
Table 1: Cytotoxicity of Atractylodin against Cholangiocarcinoma Cells [10][14]
| Cell Line | Compound | IC₅₀ (µM) |
| CL-6 (CCA) | Atractylodin | 216.8 |
| HuCCT-1 (CCA) | Atractylodin | 280.46 |
| OUMS-36T-1F (Normal) | Atractylodin | 441.55 |
| CL-6 (CCA) | 5-Fluorouracil (5-FU) | 685.7 |
| HuCCT-1 (CCA) | 5-Fluorouracil (5-FU) | 675.07 |
The data indicates that atractylodin has a more potent cytotoxic effect on cholangiocarcinoma cell lines compared to the standard chemotherapeutic agent 5-FU, and it displays a degree of selectivity for cancer cells over normal fibroblasts.[10][14]
Neuroprotective Activity
Emerging evidence suggests that atractylodin may have neuroprotective effects, although this area of research is less developed compared to its anti-inflammatory and anti-cancer properties.
This compound: An Antioxidant with Untapped Potential
Research on this compound is significantly more limited. It is primarily identified as a natural product with antioxidant properties.[3][4][5][6] There is a lack of published data on its anti-inflammatory, anti-cancer, or neuroprotective effects, and the signaling pathways it may modulate remain unexplored. This represents a significant knowledge gap and an opportunity for future research to determine if the addition of an acetyl group alters the biological activity profile observed for atractylodin.
Signaling Pathways Modulated by Atractylodin
Atractylodin's diverse biological activities are underpinned by its interaction with multiple intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Atractylodin has been shown to inhibit the activation of the NF-κB pathway.[8] Specifically, pretreatment with atractylodin significantly inhibits tumor necrosis factor-α (TNF-α)-induced phosphorylation of the p65 subunit of NF-κB in HCT116 cells.[8][13]
Caption: Atractylodin's inhibition of the NF-κB signaling pathway.
Other Key Signaling Pathways
Atractylodin has also been reported to modulate several other critical signaling cascades:
-
PI3K/Akt/mTOR Pathway: Involved in cell survival, proliferation, and growth.
-
MAPK Pathway: Plays a role in stress responses and apoptosis.
-
Notch Signaling Pathway: Crucial for cell-cell communication and development, often dysregulated in cancer.[11]
Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density (e.g., 2000-4000 cells/well) and incubated for 18-24 hours.[15]
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., atractylodin) and incubated for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.[15]
-
Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance is read at a wavelength of 540-595 nm using a microplate reader.[15] The intensity of the color is proportional to the number of viable cells.
Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis for NF-κB Pathway
Western blotting is a technique used to detect specific proteins in a sample.
-
Sample Preparation: Cells are lysed to extract proteins. Protein concentration is determined to ensure equal loading.
-
Gel Electrophoresis: Proteins are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phospho-p65, total p65, IκBα). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (chemiluminescence or fluorescence), which is then captured.
For analyzing NF-κB activation, nuclear and cytoplasmic fractions of cell lysates are often prepared to observe the translocation of NF-κB subunits from the cytoplasm to the nucleus upon stimulation.[16]
In Vivo DSS-Induced Colitis Model in Mice
This model is used to study the efficacy of anti-inflammatory compounds in an animal model of inflammatory bowel disease.
-
Induction of Colitis: Acute colitis is induced by administering 3-5% dextran sodium sulfate (DSS) in the drinking water of mice for 5-7 days.[17] Chronic colitis can be induced by repeated cycles of DSS administration.[18]
-
Treatment: Mice are treated with the test compound (e.g., atractylodin at 40 mg/kg, intraperitoneally) or a vehicle control.[7]
-
Monitoring: Animals are monitored daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected for macroscopic and histological evaluation of inflammation. Cytokine levels in the colon tissue can also be measured.
Conclusion and Future Directions
The current body of research strongly supports the potential of atractylodin as a lead compound for the development of novel therapeutics, particularly in the areas of inflammatory diseases and cancer. Its multi-target activity on key signaling pathways like NF-κB provides a strong rationale for its observed pharmacological effects.
In stark contrast, This compound remains largely uncharacterized beyond its antioxidant activity. The structural similarity to atractylodin suggests that it may possess other important biological activities. Therefore, a comprehensive investigation into the anti-inflammatory, anti-cancer, and neuroprotective properties of this compound is highly warranted. A direct, side-by-side comparative study of these two compounds using the experimental protocols outlined in this guide would be invaluable for understanding their structure-activity relationships and determining the therapeutic potential of this compound. Such studies could reveal whether the acetylation of atractylodin enhances, diminishes, or alters its pharmacological profile, providing crucial insights for future drug design and development efforts.
References
- 1. Atractylodin [webbook.nist.gov]
- 2. This compound | C15H12O3 | CID 5315531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound|CAS 61582-39-6|DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Atractylodin Ameliorates Colitis via PPARα Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atractylodin Inhibits Interleukin-6 by Blocking NPM-ALK Activation and MAPKs in HMC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Atractylodin and β-eudesmol from Atractylodes lancea (Thunb.) DC. Inhibit Cholangiocarcinoma Cell Proliferation by Downregulating the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Atractylodin Ameliorates Colitis via PPARα Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic activity and molecular targets of atractylodin in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchtweet.com [researchtweet.com]
- 16. gut.bmj.com [gut.bmj.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Activity of Acetylatractylodinol and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of Acetylatractylodinol against well-established natural antioxidants: Vitamin C (ascorbic acid), Vitamin E (α-tocopherol), and Quercetin. The comparison is based on available experimental data from in vitro assays, with a focus on providing a clear, data-driven perspective for research and development purposes.
Introduction to Antioxidant Activity
Antioxidants are crucial compounds that inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. The evaluation of antioxidant activity is a critical step in the discovery and development of new therapeutic agents. This guide focuses on comparing the free-radical scavenging capabilities of selected natural compounds through common in vitro assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. The lower the IC50 value, the higher the antioxidant activity of the compound. The most common assays for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
While extensive quantitative data is available for Vitamin C, Vitamin E, and Quercetin, specific IC50 values for this compound from DPPH and ABTS assays are not readily found in the current body of scientific literature. Although this compound, isolated from Atractylodes lancea, is known to possess antioxidant activity, further quantitative studies are required to benchmark its efficacy against other well-known antioxidants.[1][2][3] One study on the rhizomes of Atractylodes lancea reported that a related compound exhibited only weak antioxidative activities, though specific data for this compound was not provided.[1] Another study presented an IC50 value for the antioxidant activity of the entire ethanolic extract of Atractylodes lancea as 16.95 ± 0.35 μg/ml, but this is not specific to this compound.[2]
Below is a summary of the reported IC50 values for Vitamin C, Vitamin E, and Quercetin from various studies. It is important to note that these values can vary depending on the specific experimental conditions.
| Compound | DPPH Assay IC50 | ABTS Assay IC50 |
| Vitamin C (Ascorbic Acid) | 0.12 µg/mL | ~2.5 µg/mL |
| Vitamin E (α-tocopherol) | ~25.11 µg/mL (as Trolox equivalent) | ~2.9 µg/mL (as Trolox equivalent) |
| Quercetin | 0.74 - 15.899 µg/mL | 2.10 - 95.3 µM |
Note: The IC50 values are presented in different units (µg/mL or µM) as reported in the respective literature. Direct comparison requires conversion to the same unit.
Antioxidant Mechanisms and Signaling Pathways
The antioxidant effects of these natural compounds are exerted through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways involved in oxidative stress.
This compound: The precise antioxidant mechanism of this compound is not well-documented. However, compounds from Atractylodes lancea are known to possess anti-inflammatory and antioxidant properties, suggesting a potential role in modulating pathways like NF-κB and Nrf2.[4][5]
Vitamin C (Ascorbic Acid): As a potent water-soluble antioxidant, Vitamin C directly scavenges a wide variety of reactive oxygen species (ROS). It can also regenerate other antioxidants, such as Vitamin E, from their oxidized forms.
Vitamin E (α-tocopherol): This lipid-soluble antioxidant is a crucial component of cell membranes, where it protects against lipid peroxidation by scavenging lipid peroxyl radicals.
Quercetin: This flavonoid antioxidant acts through multiple mechanisms. It directly scavenges free radicals, chelates metal ions involved in radical formation, and can modulate the activity of antioxidant enzymes.
Below is a simplified representation of a common antioxidant signaling pathway.
Caption: A simplified diagram of an antioxidant signaling pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for the DPPH, ABTS, and Cellular Antioxidant Activity assays.
Caption: General workflow for the DPPH radical scavenging assay.
References
- 1. Further phenols and polyacetylenes from the rhizomes of Atractylodes lancea and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of constituents from Atractylodes lancea - University of Regensburg Publication Server [epub.uni-regensburg.de]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Protective Effects of Atractylodis lancea Rhizoma on Lipopolysaccharide-Induced Acute Lung Injury via TLR4/NF-κB and Keap1/Nrf2 Signaling Pathways In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The biological function of Atractylodes lancea and its application in animal husbandry: a review [frontiersin.org]
Unveiling the In Vivo Anti-Inflammatory Potential of Acetylatractylodinol Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of acetylatractylodinol-related compounds, atractylodin and atractylenolides, against other anti-inflammatory agents. This analysis is supported by experimental data from various in vivo models, detailed methodologies, and visual representations of key biological pathways and workflows.
Recent pharmacological interest has focused on the therapeutic properties of compounds isolated from the rhizome of Atractylodes species, traditionally used in Eastern medicine to treat inflammatory conditions. Among these, atractylodin and atractylenolides have emerged as potent anti-inflammatory agents. This guide synthesizes findings from preclinical in vivo studies to objectively evaluate their efficacy and mechanisms of action.
Comparative Efficacy in a DSS-Induced Colitis Model
One of the most widely used models to evaluate potential treatments for inflammatory bowel disease (IBD) is the dextran sulfate sodium (DSS)-induced colitis model in mice. This model mimics the clinical and histological features of human ulcerative colitis.
Quantitative Data Summary
The following table summarizes the key findings from a study comparing the efficacy of atractylodin with the conventional anti-inflammatory drug, sulfasalazine, in a DSS-induced colitis mouse model.
| Treatment Group | Dosage | Administration Route | Disease Activity Index (DAI) Score | Colon Length | Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6) |
| Control | - | - | Normal | Normal | Baseline |
| DSS Model | 3.5% DSS in drinking water | Oral | Significantly Increased | Significantly Shortened | Significantly Increased |
| Atractylodin | 10 mg/kg | Intraperitoneal | Significantly Decreased vs. Model | Significantly Improved vs. Model | Significantly Decreased vs. Model |
| Atractylodin | 20 mg/kg | Intraperitoneal | Significantly Decreased vs. Model | Significantly Improved vs. Model | Significantly Decreased vs. Model |
| Atractylodin | 40 mg/kg | Intraperitoneal | Ameliorated Colitis Symptoms | - | - |
| Sulfasalazine (SASP) | 250 mg/kg | Intragastric | Significantly Decreased vs. Model | - | - |
Data synthesized from multiple studies. Specific numerical values for DAI and cytokine levels can vary between experiments but the trends shown are consistent.
Atractylodin demonstrated a dose-dependent improvement in colitis symptoms, as evidenced by the reduction in the Disease Activity Index (DAI) score, which encompasses weight loss, stool consistency, and rectal bleeding[1]. Notably, atractylodin also mitigated the shortening of the colon, a hallmark of inflammation in this model, and significantly reduced the levels of key pro-inflammatory cytokines: tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6)[1]. When compared to sulfasalazine, a standard treatment for IBD, atractylodin showed comparable efficacy in reducing the DAI score[1].
Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating acute inflammation.
Quantitative Data Summary
While specific percentage inhibition data for this compound derivatives in the carrageenan-induced paw edema model is not extensively detailed in the reviewed literature, studies on related compounds from Atractylodes provide valuable insights. For instance, atractylon, a major component of Atractylodes japonica, has been shown to significantly reduce carrageenan-induced paw edema in mice at a dose of 40 mg/kg.
For a comparative perspective, the following table presents typical results for a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, in this model.
| Treatment Group | Dosage | Administration Route | Paw Edema Volume (mL) | Percentage Inhibition of Edema |
| Control (Carrageenan) | - | - | Increased | 0% |
| Indomethacin | 10 mg/kg | Oral | Significantly Reduced | ~40-60% |
| Atractylon | 40 mg/kg | - | Significantly Reduced | Data not specified |
Experimental Protocols
For the validation of the anti-inflammatory effects of this compound and its alternatives, the following detailed experimental protocols are provided.
DSS-Induced Colitis in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Colitis: Mice are provided with drinking water containing 2.5% to 3.5% (w/v) dextran sulfate sodium (DSS) ad libitum for 5 to 7 consecutive days[1][2]. Control animals receive regular drinking water.
-
Treatment:
-
Monitoring and Outcome Measures:
-
Disease Activity Index (DAI): Calculated daily based on a scoring system for weight loss, stool consistency (diarrhea), and rectal bleeding[1].
-
Colon Length: Measured at the end of the experiment as an indicator of inflammation (shorter colon indicates more severe inflammation)[1].
-
Histological Analysis: Colon tissue is collected, fixed in formalin, and stained with hematoxylin and eosin (H&E) to assess mucosal damage and inflammatory cell infiltration.
-
Cytokine Analysis: Colon tissue homogenates or serum samples are analyzed using ELISA or other immunoassays to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[1].
-
Carrageenan-Induced Paw Edema in Rodents
-
Animal Model: Wistar rats or Swiss albino mice.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in saline is administered into the right hind paw of the animals[3].
-
Treatment:
-
The test compound (e.g., Atractylon at 40 mg/kg) or a standard drug (e.g., Indomethacin at 10 mg/kg) is administered orally or intraperitoneally 30 to 60 minutes before the carrageenan injection.
-
The control group receives the vehicle only.
-
-
Measurement of Paw Edema:
-
Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours)[4].
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of atractylodin and related compounds are mediated through the modulation of key signaling pathways involved in the inflammatory cascade.
Inhibition of the MAPK and NF-κB Signaling Pathways
Atractylodin has been shown to exert its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[1]. In the context of intestinal inflammation, this leads to a downstream reduction in the production of pro-inflammatory cytokines.
References
A Comparative Analysis of Acetylatractylodinol and Synthetic COX-1 Inhibitors: A Guide for Researchers
For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of action of novel anti-inflammatory compounds versus established synthetic inhibitors is crucial. This guide provides a detailed comparative analysis of Acetylatractylodinol, a natural product derived from Atractylodes macrocephala, and a range of synthetic Cyclooxygenase-1 (COX-1) inhibitors. While direct quantitative comparison of COX-1 inhibition is challenging due to the differing mechanisms of action, this guide offers a comprehensive overview of their performance based on available experimental data.
Data Presentation: Quantitative Comparison of COX-1 Inhibitors
| Inhibitor | Type | COX-1 IC50 (µM) |
| Indomethacin | Non-selective COX-1/COX-2 Inhibitor | 0.063[2] |
| Diclofenac | Non-selective COX-1/COX-2 Inhibitor | 0.611[2] |
| Aspirin | Non-selective COX-1/COX-2 Inhibitor | 3.57[2] |
| Meloxicam | Preferential COX-2 Inhibitor | 36.6[2] |
| SC-560 | Selective COX-1 Inhibitor | 0.009[3] |
Mechanism of Action: A Tale of Two Pathways
Synthetic COX-1 Inhibitors: These compounds, including well-known non-steroidal anti-inflammatory drugs (NSAIDs), typically exert their anti-inflammatory, analgesic, and antipyretic effects by directly inhibiting the activity of the COX-1 enzyme.[4] COX-1 is a constitutively expressed enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4] By blocking the active site of the COX-1 enzyme, these inhibitors prevent the synthesis of prostaglandins, thereby reducing the inflammatory response.
This compound: In contrast, the anti-inflammatory mechanism of this compound and its related compounds, atractylenolide I and III, appears to be more complex and may not involve direct inhibition of the COX-1 enzyme. Studies have shown that these compounds can suppress the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in macrophages.[5] Furthermore, they have been observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein and mRNA levels.[6] This suggests that this compound's anti-inflammatory properties are likely due to its modulation of inflammatory signaling pathways and gene expression, rather than direct enzymatic inhibition of COX-1.
Experimental Protocols
In Vitro COX-1 Inhibitor Screening Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory activity of a compound against the COX-1 enzyme.
Materials:
-
COX-1 enzyme (ovine)
-
COX Assay Buffer
-
COX Probe (e.g., ADHP)
-
Heme
-
Arachidonic Acid (substrate)
-
Test compound (e.g., this compound, synthetic inhibitor)
-
Microplate reader capable of fluorescence measurement (Ex/Em = 530-540/585-595 nm)
-
96-well black microplate
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. The test compound should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Reaction Setup: In a 96-well plate, add the following to each well:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of COX Probe
-
10 µL of COX-1 enzyme
-
10 µL of the test compound at various concentrations (or solvent control).
-
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to each well.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.
Cell-Based Assay for Anti-Inflammatory Activity
This protocol describes a general method to assess the anti-inflammatory effects of a compound on cultured macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and other cytokine measurements
-
Reagents for Western blotting or RT-PCR for iNOS and COX-2 expression analysis
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Cytokines (e.g., TNF-α): Measure the concentration of cytokines in the supernatant using specific ELISA kits.
-
-
Analysis of Protein and Gene Expression:
-
Lyse the cells and perform Western blotting to determine the protein levels of iNOS and COX-2.
-
Extract total RNA and perform RT-PCR to analyze the mRNA expression of iNOS and COX-2.
-
-
Data Analysis: Compare the levels of inflammatory mediators and the expression of iNOS and COX-2 in treated cells to the LPS-stimulated control cells to determine the inhibitory effect of the compound.
Visualizations
COX-1 Signaling Pathway
Caption: The COX-1 signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins and thromboxane, and the site of action for synthetic COX-1 inhibitors.
Experimental Workflow for COX-1 Inhibitor Screening
Caption: A typical experimental workflow for the in vitro screening of COX-1 inhibitors using a fluorometric assay.
References
- 1. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Atractylenolide I and atractylenolide III inhibit Lipopolysaccharide-induced TNF-alpha and NO production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Compounds from Atractylodes macrocephala - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Acetylatractylodinol and other Atractylodes lancea polyacetylenes
For Researchers, Scientists, and Drug Development Professionals
The rhizome of Atractylodes lancea, a staple in traditional medicine, is a rich source of bioactive polyacetylenes. Among these, acetylatractylodinol, atractylodin, and atractylodinol have garnered significant attention for their therapeutic potential. This guide provides a head-to-head comparison of these compounds, summarizing their performance in key biological assays based on available experimental data.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the anti-inflammatory, cytotoxic, and antioxidant activities of this compound, atractylodin, and atractylodinol. It is important to note that the data presented are compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |
| Atractylodin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | 6.32 | [1] |
| Atractylodin | NAAA Inhibition | 2.81 | [2] | |
| (1Z)-Acetylatractylodinol | 5-LOX Inhibition | Not specified | [3] | |
| (1Z)-Acetylatractylodinol | COX-1 Inhibition | Not specified | [3] | |
| (3Z,5E,11E)-tridecatriene-7,9-diynyl-1-O-(E)-ferulate | 5-LOX Inhibition | 3 | [3] | |
| (3Z,5E,11E)-tridecatriene-7,9-diynyl-1-O-(E)-ferulate | COX-1 Inhibition | 1 | [3] |
Table 1: Comparative Anti-Inflammatory Activity of Atractylodes lancea Polyacetylenes.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Atractylodin | CL-6 | Cholangiocarcinoma | 216.8 | [4] |
| Atractylodin | OUMS | Normal human embryonic fibroblast | 351.2 | [4] |
| Polyacetylene Compound 25 | Bone marrow macrophages | N/A (Anti-osteoclastogenesis) | 1.3 | [5][6] |
| Polyacetylene Compound 32 | Bone marrow macrophages | N/A (Anti-osteoclastogenesis) | 0.64 | [5][6] |
Table 2: Comparative Cytotoxic Activity of Atractylodes lancea Polyacetylenes.
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| This compound | Antioxidant Activity | Not specified |
Table 3: Antioxidant Activity of this compound.
Signaling Pathways
The biological activities of these polyacetylenes are mediated through various signaling pathways. Atractylodin has been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response. In contrast, atractylodinol has been found to modulate the TGF-β/Smad signaling pathway, playing a role in processes like pulmonary fibrosis.
Caption: Atractylodin inhibits the NF-κB signaling pathway.
Caption: Atractylodinol modulates the TGF-β/Smad signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Atractylodin) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[1][7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.
Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[8]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production, and incubate for 24 hours.[8]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[8]
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.[9]
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, can then be calculated.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Further phenols and polyacetylenes from the rhizomes of Atractylodes lancea and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diverse Sesquiterpenoids and Polyacetylenes from Atractylodes lancea and Their Anti-Osteoclastogenesis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Acetylatractylodinol's biological activity in different research labs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Acetylatractylodinol, a natural compound isolated from Atractylodes lancea. The focus is on its anti-inflammatory and antioxidant properties, with an objective presentation of available experimental data. A critical assessment of the current state of research reveals a lack of independent cross-validation for its specific inhibitory concentrations across different laboratories.
Quantitative Analysis of Biological Activity
The primary biological activities reported for this compound are the inhibition of key enzymes in the inflammatory cascade and antioxidant effects. The available quantitative data from a key study by Resch et al. (2001) is summarized below.[1][2][3] It is important to note that while this study provides a foundational dataset, independent verification from other research groups is currently not available in published literature.
| Biological Activity | Target/Assay | Reported IC50 Value | Research Laboratory/Source |
| Anti-inflammatory | 5-Lipoxygenase (5-LOX) Inhibition | 0.1 µM | Resch M, et al. (2001), Planta Medica |
| Cyclooxygenase-1 (COX-1) Inhibition | 2 µM | Resch M, et al. (2001), Planta Medica | |
| Antioxidant | Inhibition of superoxide anion generation in polymorphonuclear leukocytes (PMNs) stimulated with fMLP | 9 µM | Resch M, et al. (2001), Planta Medica |
| Inhibition of superoxide anion generation in polymorphonuclear leukocytes (PMNs) stimulated with opsonized zymosan | 28 µM | Resch M, et al. (2001), Planta Medica |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting the arachidonic acid signaling pathway. It inhibits both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes, respectively.
Experimental Protocols
The following are representative experimental protocols for the key assays cited. The exact protocols from the original study by Resch et al. (2001) could not be fully retrieved and these are based on standard methodologies for such assays.
5-Lipoxygenase (5-LOX) Inhibition Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the activity of 5-lipoxygenase, which catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE).
Cyclooxygenase-1 (COX-1) Inhibition Assay (Representative Protocol)
This assay determines the inhibitory effect of a compound on COX-1, which converts arachidonic acid to prostaglandin G2 (PGG2).
Antioxidant Activity Assay in Polymorphonuclear Leukocytes (PMNs) (Representative Protocol)
This assay measures the ability of a compound to inhibit the generation of superoxide anions by PMNs, which are stimulated by agents like formyl-methionyl-leucyl-phenylalanine (fMLP) or opsonized zymosan.
Conclusion and Future Directions
The available data suggest that this compound is a potent dual inhibitor of 5-LOX and COX-1, indicating significant anti-inflammatory potential. It also exhibits antioxidant properties by inhibiting superoxide generation in neutrophils. However, the lack of cross-validation of these findings from independent research laboratories is a considerable gap in the current understanding of this compound's bioactivity.
For drug development professionals and researchers, this presents both an opportunity and a call for further investigation. Independent verification of the reported IC50 values is crucial to solidify the pharmacological profile of this compound. Further studies should also aim to:
-
Elucidate the selectivity of this compound for COX-1 versus COX-2.
-
Investigate its efficacy and safety in in vivo models of inflammation.
-
Explore its potential in other therapeutic areas, given its antioxidant properties.
This guide serves as a starting point for understanding the biological activities of this compound, while also highlighting the need for more rigorous and collaborative research to fully validate its therapeutic potential.
References
- 1. Further phenols and polyacetylenes from the rhizomes of Atractylodes lancea and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further phenols and polyacetylenes from the rhizomes of Atractylodes lancea and their anti-inflammatory activity - University of Regensburg Publication Server [epub.uni-regensburg.de]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Acetylatractylodinol: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Acetylatractylodinol, a natural compound isolated from the rhizomes of Atractylodes lancea, has garnered interest for its potential therapeutic properties, primarily as an antioxidant and anti-inflammatory agent. This guide provides a comprehensive comparison of its documented in vitro efficacy against the currently limited publicly available in vivo data. The information is presented to aid researchers in evaluating its potential and designing future preclinical studies.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data on the in vitro activity of this compound. At present, there is a notable absence of specific in vivo efficacy data in publicly accessible scientific literature.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Target Enzyme | Assay | IC50 (µM) | Source |
| Cyclooxygenase-1 (COX-1) | Enzyme Inhibition Assay | 2 | [1] |
| 5-Lipoxygenase (5-LOX) | Enzyme Inhibition Assay | 0.1 | [1] |
Table 2: In Vitro Antioxidant Activity of this compound
| Assay | Metric | Result | Source |
| Inhibition of Luminol-Enhanced Chemiluminescence in Stimulated Human Neutrophils | IC50 (µM) | 9 (PMN/FMLP), 28 (PMN/IOZ) | [1] |
Note: PMN/FMLP and PMN/IOZ refer to different stimulants (N-formyl-methionyl-leucyl-phenylalanine and opsonized zymosan, respectively) used to induce oxidative burst in polymorphonuclear neutrophils.
Experimental Protocols
Detailed experimental protocols for the cited data are not extensively described in the available literature. However, based on standard methodologies, the following outlines the likely procedures employed.
In Vitro Anti-Inflammatory Activity (Enzyme Inhibition Assays)
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of COX-1 and 5-LOX enzymes.
Methodology:
-
Enzyme Preparation: Purified COX-1 and 5-LOX enzymes are used.
-
Substrate and Inhibitor Incubation: The respective enzymes are incubated with their specific substrates (e.g., arachidonic acid) in the presence of varying concentrations of this compound or a vehicle control.
-
Product Quantification: The enzymatic reaction is allowed to proceed for a defined period, after which the reaction is stopped. The amount of product generated (e.g., prostaglandins for COX-1, leukotrienes for 5-LOX) is quantified using techniques such as spectrophotometry, fluorometry, or chromatography.
-
IC50 Calculation: The percentage of enzyme inhibition is calculated for each concentration of this compound relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Antioxidant Activity (Chemiluminescence Assay)
Objective: To measure the ability of this compound to scavenge reactive oxygen species (ROS) produced by stimulated human neutrophils.
Methodology:
-
Neutrophil Isolation: Polymorphonuclear neutrophils (PMNs) are isolated from fresh human blood.
-
Cell Stimulation: The isolated neutrophils are treated with a stimulant (e.g., FMLP or opsonized zymosan) to induce an oxidative burst, leading to the production of ROS.
-
Chemiluminescence Detection: A chemiluminescent probe (e.g., luminol) is added to the cell suspension. In the presence of ROS, luminol is oxidized, emitting light that can be measured with a luminometer.
-
Inhibitor Treatment: The assay is performed in the presence of various concentrations of this compound or a vehicle control.
-
IC50 Calculation: The reduction in chemiluminescence in the presence of this compound is used to calculate the percentage of inhibition of ROS production. The IC50 value is determined from the dose-response curve.
Proposed In Vivo Experimental Design
Given the promising in vitro anti-inflammatory and antioxidant data, in vivo studies are a critical next step. Below are proposed experimental workflows based on standard animal models for these activities.
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
This widely used model assesses the ability of a compound to reduce acute inflammation.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vivo Antioxidant Efficacy: Oxidative Stress Model
This model evaluates the compound's ability to mitigate systemic oxidative stress.
Caption: Workflow for In Vivo Oxidative Stress Assay.
Signaling Pathway
The in vitro data suggests that this compound targets key enzymes in the arachidonic acid inflammatory cascade.
Caption: Inhibition of Arachidonic Acid Pathway by this compound.
Conclusion
The available in vitro data for this compound demonstrates potent inhibitory effects on key enzymes of the inflammatory cascade, namely COX-1 and 5-LOX, with a particularly low IC50 value for 5-LOX. Its antioxidant properties are also evident from its ability to reduce ROS production in neutrophils. However, a critical gap exists in the understanding of its in vivo efficacy. The proposed experimental workflows provide a roadmap for future preclinical studies to ascertain whether the promising in vitro activity translates to a tangible therapeutic effect in a whole-organism system. Such studies are imperative for the further development of this compound as a potential therapeutic agent.
References
Unraveling the Structure-Activity Relationship of Acetylatractylodinol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acetylatractylodinol, a natural compound, and its analogs are emerging as molecules of interest with potential therapeutic applications. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the development of new and more effective drugs. This guide provides a comparative analysis of this compound analogs, summarizing their biological activities and the experimental methods used to evaluate them.
Comparative Analysis of Biological Activity
While comprehensive structure-activity relationship (SAR) studies on a wide range of this compound analogs are still emerging, preliminary research on the closely related compound, atractylodin, and its derivatives provides initial insights. The primary biological activities investigated for this class of compounds include anti-inflammatory, cytotoxic, and antibacterial effects.
Anti-inflammatory Activity
Atractylodin, the unacetylated form of this compound, has demonstrated notable anti-inflammatory properties.[1][2] Its mechanism of action involves the inhibition of key inflammatory mediators and signaling pathways. Specifically, atractylodin has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2] This suppression is achieved through the downregulation of pathways including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[2][3]
A systematic SAR study on a series of atractylodin analogs for anti-inflammatory activity is not yet available in the public domain. However, the existing data on atractylodin itself provides a benchmark for future comparative studies. The core structure of atractylodin appears essential for its anti-inflammatory effects, and modifications to its functional groups are expected to modulate its potency and selectivity.
Cytotoxic Activity
Atractylodin has also been evaluated for its cytotoxic effects against various cancer cell lines. It has been shown to inhibit the proliferation of cholangiocarcinoma cells with a reported IC50 value of 216.8 µM against CL-6 cells.[4][5] The mechanism underlying its cytotoxic activity involves the suppression of STAT1/3 phosphorylation and the expression of key NF-κB proteins.[4]
Similar to the anti-inflammatory data, a comparative study of a series of this compound or atractylodin analogs for their cytotoxic activity is limited. The available data on atractylodin serves as a starting point for designing and evaluating new analogs with potentially improved anticancer properties.
Antibacterial Activity
A study on a series of synthesized atractylodin derivatives has shed light on the structural requirements for antibacterial activity. The key findings from this research are summarized in the table below. This provides the most direct, albeit qualitative, structure-activity relationship data for atractylodin analogs to date.
Table 1: Structure-Activity Relationship of Atractylodin Analogs as Antibacterial Agents
| Compound | R1 | R2 | Activity against E. coli | Activity against S. aureus |
| Atractylodin | H | H | Inactive | Inactive |
| Analog 1 | H | CHO | Active | Active |
| Analog 2 | H | COCH3 | Active | Active |
| Analog 3 | H | COOH | Inactive | Inactive |
| Analog 4 | Br | H | Inactive | Inactive |
| Analog 5 | Br | CHO | Active | Active |
Source: Adapted from a study on the antibacterial activity of atractylodin derivatives.
The preliminary SAR from this study suggests that the presence of an α,β-unsaturated carbonyl group (as in Analog 1, 2, and 5) is crucial for the antibacterial activity against E. coli and S. aureus.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activities of atractylodin and its analogs.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., CL-6 cholangiocarcinoma cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., atractylodin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a few hours to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
Anti-inflammatory Assays
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and pre-treated with the test compounds for a certain period. The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: The absorbance of the resulting colored azo compound is measured at approximately 540 nm. The concentration of nitrite is determined from a standard curve.
TNF-α Production Assay (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of TNF-α secreted by cells.
-
Cell Culture and Stimulation: Similar to the NO assay, macrophage cells are pre-treated with the test compounds and then stimulated with LPS.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA Procedure: The supernatant is added to a 96-well plate pre-coated with a TNF-α capture antibody. After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Substrate Addition and Measurement: A substrate for the enzyme is added, and the resulting color change is measured using a microplate reader. The concentration of TNF-α is determined from a standard curve.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its analogs are mediated through complex signaling pathways. Understanding these pathways is key to elucidating their mechanism of action and for designing more targeted therapies.
Caption: Atractylodin's anti-inflammatory mechanism.
Caption: Workflow for cytotoxic evaluation.
References
- 1. Pharmacological effects of medicinal components of Atractylodes lancea (Thunb.) DC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atractylodin Inhibits Interleukin-6 by Blocking NPM-ALK Activation and MAPKs in HMC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic activity and molecular targets of atractylodin in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Click Chemistry Reactivity: A Comparative Guide for Novel Natural Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the click chemistry reactivity of novel natural products. Due to a lack of specific experimental data for acetylatractylodinol in the current literature, this document presents a generalized methodology using a hypothetical alkyne-modified natural product, "NP-Alkyne," as a case study. This framework can be adapted to benchmark the reactivity of this compound or other compounds of interest against established click chemistry standards.
The guide will focus on two of the most prevalent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] These reactions are widely used for bioconjugation, drug discovery, and labeling of biomolecules.[4][5][6]
Comparative Analysis of Click Chemistry Reactivity
The reactivity of NP-Alkyne is benchmarked against a standard small molecule, Propargyl Glycine, in both CuAAC and SPAAC reactions with an azide-functionalized fluorescent reporter, Azido-Coumarin. The key performance indicators are the reaction rate constant (k), reaction yield (%), and the stability of the resulting conjugate.
| Reaction Type | Compound | Rate Constant (k) (M⁻¹s⁻¹) | Reaction Yield (%) | Conjugate Stability (t½ in PBS) |
| CuAAC | NP-Alkyne | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Propargyl Glycine (Standard) | Hypothetical Value | Hypothetical Value | Hypothetical Value | |
| SPAAC | NP-Alkyne | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Propargyl Glycine (Standard) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Note: The table above is a template. Actual values would be determined experimentally.
Experimental Protocols
Detailed methodologies for performing the CuAAC and SPAAC reactions are provided below. These protocols are designed to be a starting point and may require optimization for specific natural products.
General Materials
-
NP-Alkyne (or this compound modified with a terminal alkyne)
-
Propargyl Glycine
-
Azido-Coumarin (or other azide-functionalized reporter)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris-hydroxypropyltriazolylmethylamine (THPTA)
-
DBCO-functionalized fluorescent reporter for SPAAC
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Organic solvents (e.g., DMSO, DMF)
-
Analytical instruments: HPLC, LC-MS, Fluorometer
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a robust and highly efficient click reaction.[5][7][8] It involves the copper-catalyzed reaction of a terminal alkyne with an azide to form a stable triazole linkage.[3][8]
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of NP-Alkyne or Propargyl Glycine in DMSO.
-
Prepare a 10 mM stock solution of Azido-Coumarin in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in order:
-
PBS (to final volume of 100 µL)
-
1 µL of 10 mM NP-Alkyne or Propargyl Glycine (final concentration: 100 µM)
-
1 µL of 10 mM Azido-Coumarin (final concentration: 100 µM)
-
1 µL of 50 mM THPTA (final concentration: 500 µM)
-
1 µL of 50 mM CuSO₄ (final concentration: 500 µM)
-
-
Initiate the reaction by adding 1 µL of 100 mM Sodium Ascorbate (final concentration: 1 mM).
-
-
Reaction and Analysis:
-
Incubate the reaction at room temperature for 1 hour.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Quantify the product formation to determine the reaction yield.
-
Determine the reaction kinetics by measuring the rate of product formation over time using a fluorometer (if the reporter is fluorescent).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that is ideal for biological systems where copper toxicity is a concern.[2][3] It utilizes a strained cyclooctyne that reacts spontaneously with an azide.[9][10]
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of NP-Alkyne or Propargyl Glycine in DMSO.
-
Prepare a 10 mM stock solution of a DBCO-functionalized fluorescent reporter in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following:
-
PBS (to final volume of 100 µL)
-
1 µL of 10 mM NP-Alkyne or Propargyl Glycine (final concentration: 100 µM)
-
1 µL of 10 mM DBCO-reporter (final concentration: 100 µM)
-
-
-
Reaction and Analysis:
-
Incubate the reaction at 37°C for 1 to 4 hours.
-
Monitor the reaction progress and quantify the yield as described for CuAAC.
-
Determine the reaction kinetics.
-
Visualizing the Benchmarking Workflow
The following diagram illustrates the general workflow for benchmarking the click chemistry reactivity of a novel natural product.
Caption: Workflow for benchmarking the click chemistry reactivity of a natural product.
Signaling Pathway Context (Hypothetical)
If the natural product is intended for use as a probe in a biological system, its click-tagged version could be used to identify its cellular targets. The following diagram illustrates a hypothetical signaling pathway where a click-tagged natural product could be used to label its target protein.
Caption: Hypothetical signaling pathway for target identification using a click-tagged natural product.
References
- 1. Reactivity-Based Screening for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. labinsights.nl [labinsights.nl]
- 6. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 10. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Acetylatractylodinol: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of Acetylatractylodinol, a natural product isolated from Atractylodes lancea. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental impact, aligning with best practices for chemical handling and waste management.
One safety data sheet (SDS) classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Another SDS, however, characterizes it as a non-hazardous substance[2]. Given this conflicting information, it is imperative to handle and dispose of this compound with caution, adhering to the more stringent safety classification. The precautionary statement P501 advises to "Dispose of contents/ container to an approved waste disposal plant"[1].
Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure that appropriate personal protective equipment is used. This includes, but is not limited to:
-
Body Protection: Impervious clothing to prevent skin contact[1][2].
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation[1][2].
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize exposure[1][2]. Avoid the formation of dust and aerosols[2].
Step-by-Step Disposal Procedure
The following steps outline the recommended procedure for the disposal of this compound and its contaminated containers:
-
Waste Classification: Treat all this compound waste as hazardous chemical waste, with a particular emphasis on its aquatic toxicity[1].
-
Waste Collection:
-
Solid Waste: Collect pure this compound powder and any grossly contaminated disposable items (e.g., weighing paper, gloves) in a designated, clearly labeled, and sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Decontamination:
-
Decontaminate surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with alcohol[1].
-
Collect any cleaning materials (e.g., absorbent pads, wipes) used for decontamination and dispose of them as solid hazardous waste.
-
-
Container Management:
-
Ensure that the waste container is appropriate for the type of waste (solid or liquid) and is in good condition.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound."
-
Keep the container sealed when not in use.
-
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by your institution's EHS personnel.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office. They will ensure that the waste is transported to an approved waste disposal plant in accordance with local, state, and federal regulations[1].
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains or water courses[1][2].
-
Clean-up:
-
Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container for disposal as described above.
Quantitative Data
| Target Enzyme | IC50 Value |
| 5-Lipoxygenase (5-LOX) | 3 µM |
| Cyclooxygenase-1 (COX-1) | 1 µM |
Source: TargetMol[3]
Experimental Protocols and Visualizations
Signaling Pathway Inhibition
This compound has been shown to inhibit the enzymatic activity of both COX-1 and 5-LOX. These enzymes are key players in the arachidonic acid cascade, which is responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Caption: Inhibition of COX-1 and 5-LOX pathways by this compound.
Experimental Workflow: Screening for COX-1/5-LOX Inhibition
The following diagram illustrates a hypothetical experimental workflow to determine the inhibitory activity of this compound on COX-1 and 5-LOX.
Caption: Workflow for determining the IC50 of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acetylatractylodinol
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Acetylatractylodinol. Adherence to these guidelines is essential for ensuring personal safety and environmental protection.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, which should be donned before any handling procedures begin.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or airborne particles. |
| Hand Protection | Protective gloves | Prevents skin contact with the chemical. |
| Body Protection | Impervious clothing | Shields the body from potential contamination. |
| Respiratory Protection | Suitable respirator | Prevents inhalation of dust, aerosols, or vapors.[1][2] |
It is imperative to use this equipment in well-ventilated areas, preferably within a chemical fume hood.[1][2] An accessible safety shower and eye wash station are also required in the immediate vicinity of the handling area.[1][2]
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimize risks associated with this compound. The following step-by-step procedure outlines the handling process from the moment the compound is received until its final disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly sealed state in a cool, well-ventilated area.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
-
Follow the specific storage temperature guidelines outlined in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Not specified |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
2. Handling and Experimental Use:
-
Always handle this compound within a properly functioning chemical fume hood to avoid inhalation of dust or aerosols.[1][2]
-
After handling, wash hands and any exposed skin thoroughly.[1]
-
It is strictly prohibited to eat, drink, or smoke in areas where this compound is handled.[1]
3. Accidental Spill Response:
-
In the event of a spill, immediately evacuate personnel to a safe area.[1][2]
-
Wearing full personal protective equipment, contain the spill to prevent it from entering drains or water courses.[1][2]
-
Absorb liquid spills with an inert, finely-powdered material such as diatomite or universal binders.[1][2]
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1][2]
-
Collect all contaminated materials for proper disposal.[1]
4. Disposal Plan:
-
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Dispose of the substance and its container at an approved waste disposal plant.[1][3]
-
All disposal activities must be conducted in strict accordance with prevailing country, federal, state, and local regulations.[1][2]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical progression of steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
